4-Bromo-N1-methylbenzene-1,2-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXCXQPNYWBAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289564 | |
| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69038-76-2 | |
| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential in synthetic and medicinal chemistry. This document collates available data on its chemical identity, physicochemical properties, and key safety information. Furthermore, it outlines a detailed, plausible synthetic protocol and explores its application as a scaffold in the development of kinase inhibitors, highlighting the relevant p38 MAP kinase signaling pathway.
Core Compound Identification and Properties
This compound is a chemical intermediate available in two primary forms: the free base and its dihydrochloride salt. It is crucial to distinguish between these two forms as they possess different Chemical Abstracts Service (CAS) numbers and molecular weights.
| Identifier | This compound (Free Base) | This compound dihydrochloride |
| CAS Number | 69038-76-2[1] | 55783-42-1[2] |
| Molecular Formula | C₇H₉BrN₂[1] | C₇H₁₁BrCl₂N₂ |
| Molecular Weight | 201.07 g/mol [3] | 273.99 g/mol |
| IUPAC Name | This compound[1] | This compound;dihydrochloride |
| Synonyms | 4-Bromo-N-methyl-1,2-benzenediamine | N/A |
| Physical Form | Solid[1] | Not specified |
| Purity | Typically ≥97%[1] | Typically ≥97% |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | Keep in a dark place, under an inert atmosphere, at room temperature. |
Safety Information
The following hazard and precautionary statements are associated with this compound.
| Category | Statements |
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols
Proposed Synthesis: Reduction of 4-bromo-N-methyl-2-nitroaniline
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using stannous chloride (SnCl₂), a common and effective method for this transformation.[4][5]
Materials:
-
4-bromo-N-methyl-2-nitroaniline
-
Anhydrous Stannous Chloride (SnCl₂)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-N-methyl-2-nitroaniline (1 equivalent) in absolute ethanol.
-
Addition of Reducing Agent: To this solution, add anhydrous stannous chloride (SnCl₂) (approximately 4-5 equivalents).
-
Acidification: Slowly add concentrated hydrochloric acid. The reaction is typically carried out under acidic conditions.
-
Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Illustrative Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Substituted o-phenylenediamines are valuable precursors in the synthesis of a variety of heterocyclic compounds, many of which have demonstrated significant biological activity. In particular, these scaffolds are utilized in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
p38 Mitogen-Activated Protein (MAP) Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[6][7] This pathway is involved in regulating inflammation, apoptosis, and cell differentiation.[8] Consequently, inhibitors of p38 MAP kinase are of great interest as potential therapeutic agents for inflammatory diseases.[9][10] The synthesis of many p38 MAP kinase inhibitors involves the use of diamine derivatives to construct the core heterocyclic scaffold that interacts with the kinase.[11][12][13]
Illustrative p38 MAP Kinase Signaling Pathway
Caption: Overview of the p38 MAP kinase signaling cascade and a potential point of therapeutic intervention.
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, suppliers often have this data available upon request.[2] For reference, the spectral data of the closely related compound, 4-Bromobenzene-1,2-diamine, can be used for comparative purposes. The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons, the amine protons, and a characteristic singlet for the methyl group. Similarly, the ¹³C NMR spectrum would display signals for the carbon atoms of the benzene ring and the methyl group. Mass spectrometry would confirm the molecular weight of the compound.
This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential in the synthesis of novel, biologically active compounds.
References
- 1. This compound | 69038-76-2 [sigmaaldrich.com]
- 2. 55783-42-1|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Bromo-N1-methylbenzene-1,2-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this document compiles available computational data alongside experimental values for closely related analogs to offer a comparative perspective. Furthermore, detailed experimental protocols for its synthesis are provided, based on established chemical methodologies.
Core Physicochemical Data
Quantitative data for this compound and its key analogs are summarized in the table below. The data for the target compound is primarily computational, highlighting the need for further experimental characterization.
| Property | This compound | 4-bromo-o-phenylenediamine (Parent Amine) | N-methyl-o-phenylenediamine (Analog) |
| CAS Number | 69038-76-2[1] | 1575-37-7[2][3][4][5] | 4760-34-3[6][7][8] |
| Molecular Formula | C₇H₉BrN₂[1] | C₆H₇BrN₂[5] | C₇H₁₀N₂[6][8] |
| Molecular Weight | 201.06 g/mol [9] | 187.04 g/mol [2][5] | 122.17 g/mol [6][8] |
| Physical Form | Solid[1] | Crystals or powder[3] | Liquid[7] |
| Melting Point | Data not available | 64-69 °C[2][3][5] | 22 °C[6][7] |
| Boiling Point | Data not available | Data not available | 123-124 °C @ 10 mmHg[7] |
| Solubility | Data not available | Soluble in chloroform[2][5][10] | Data not available |
| logP (Calculated) | 2.4948[6] | Data not available | 1.3105[8] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų[6] | Data not available | 38.05 Ų[8] |
| Hydrogen Bond Donors | 2[6] | 2 | 2[8] |
| Hydrogen Bond Acceptors | 2[6] | 2 | 2[8] |
| Rotatable Bonds | 1[6] | 0 | 1[8] |
Experimental Protocols
Synthesis of 4-bromo-o-phenylenediamine (Precursor)
This protocol is adapted from established methods for the bromination of o-phenylenediamine.[11][12]
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bromide
-
30% Hydrogen peroxide
-
Sodium sulfite
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride (2.2 eq) dropwise to protect the amino groups.
-
After the addition is complete, allow the reaction to warm to 50°C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and add sodium bromide (1.0 eq).
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50-60°C for an additional 2-3 hours.
-
Pour the reaction mixture into ice water containing a small amount of sodium sulfite to quench any remaining peroxide.
-
Filter the resulting precipitate, which is the diacetylated intermediate.
-
Hydrolyze the intermediate by heating with aqueous sodium hydroxide in methanol.
-
Cool the mixture, and collect the precipitated 4-bromo-o-phenylenediamine by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
Two common methods for the N-methylation of aromatic amines are the Ullmann condensation and reductive amination.
Method 1: Ullmann-Type N-Methylation
This is a general protocol for the copper-catalyzed N-alkylation of aryl amines.[13][14][15]
Materials:
-
4-bromo-o-phenylenediamine
-
Methyl iodide or dimethyl sulfate
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)
Procedure:
-
To a reaction flask, add 4-bromo-o-phenylenediamine (1.0 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Add the solvent and stir the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Add the methylating agent (1.1 eq) and heat the reaction mixture to 100-120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Reductive Amination
This protocol describes the N-methylation of an amine using formaldehyde and a reducing agent.[16][17][18][19][20]
Materials:
-
4-bromo-o-phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
A suitable solvent (e.g., 1,2-dichloroethane or methanol)
-
Acetic acid (catalyst)
Procedure:
-
Dissolve 4-bromo-o-phenylenediamine (1.0 eq) in the chosen solvent.
-
Add formaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent (1.5 eq) portion-wise, monitoring for gas evolution.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential application of this compound.
Caption: Synthetic workflow for this compound.
Caption: Potential application in the synthesis of benzimidazole derivatives.
References
- 1. This compound | 69038-76-2 [sigmaaldrich.com]
- 2. 4-Bromo-o-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. 4-Bromo-o-phenylenediamine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. H26929.14 [thermofisher.com]
- 5. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 6. N-Methyl-o-phenylenediamine|lookchem [lookchem.com]
- 7. N-Methyl-1,2-phenylenediamine 97 4760-34-3 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
Structural Analysis of 4-Bromo-N1-methylbenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from analogous compounds, predicted spectroscopic data, and established analytical methodologies to serve as a foundational resource.
Core Compound Identification
Basic chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 69038-76-2[1] |
| Molecular Formula | C₇H₉BrN₂[1] |
| Molecular Weight | 201.06 g/mol |
| IUPAC Name | This compound[1] |
| Canonical SMILES | CNC1=C(C=C(C=C1)Br)N |
| InChI Key | JGXCXQPNYWBAGW-UHFFFAOYSA-N[1] |
Physicochemical and Safety Data
The following table outlines the known physicochemical properties and safety information for this compound, primarily sourced from chemical supplier data.
| Property | Value |
| Physical Form | Solid[1] |
| Purity | Typically >97%[1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H317 (May cause an allergic skin reaction)[1] |
| Precautionary Statements | P261, P280[1] |
Synthesis and Characterization Workflow
The logical workflow for the synthesis and structural confirmation of this compound is depicted below. This involves the synthesis of a key intermediate followed by reduction and subsequent analytical characterization.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor, 4-Bromo-N-methyl-2-nitroaniline, followed by the reduction of the nitro group.
Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline (Precursor)
A plausible method for the synthesis of the precursor is the N-methylation of 4-bromo-2-nitroaniline.
-
Materials: 4-bromo-2-nitroaniline, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
Dissolve 4-bromo-2-nitroaniline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 4-Bromo-N-methyl-2-nitroaniline
The nitro group of the precursor is reduced to an amine to yield the final product.
-
Materials: 4-Bromo-N-methyl-2-nitroaniline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol for catalytic hydrogenation).
-
Procedure (using SnCl₂):
-
Suspend 4-Bromo-N-methyl-2-nitroaniline in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern in MS/MS mode to further confirm the structure.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following data is predicted based on the chemical structure and data from analogous compounds.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 2H | Aromatic CH |
| ~6.6-6.7 | d | 1H | Aromatic CH |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~3.5-4.0 | br s | 1H | -NH-CH₃ |
| ~2.9 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~140-145 | C-NH₂ |
| ~135-140 | C-NH-CH₃ |
| ~120-125 | C-Br |
| ~115-120 | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~105-110 | Aromatic CH |
| ~30 | -CH₃ |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Note: The technical information and protocols provided in this guide are intended for qualified researchers and should be handled with appropriate safety precautions in a laboratory setting. The predicted data should be confirmed by experimental analysis.
References
synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine from 4-bromo-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine from 4-bromo-o-phenylenediamine. The synthesis of selectively mono-methylated phenylenediamines is a critical process in the development of various pharmaceutical compounds and heterocyclic scaffolds. Achieving high selectivity for the mono-N-methylated product over the di-N-methylated byproduct is a primary challenge addressed by the methodologies outlined herein. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.
Introduction
This compound is a valuable substituted aromatic diamine intermediate. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the vicinal primary and secondary amino groups are precursors for the formation of important heterocyclic systems, such as benzimidazoles, quinoxalines, and other pharmacologically relevant structures. The selective introduction of a single methyl group modulates the compound's electronic properties, solubility, and steric profile, which can significantly influence the biological activity of its derivatives.
The primary challenge in this synthesis is controlling the degree of methylation. Direct alkylation of 4-bromo-o-phenylenediamine can readily lead to the formation of the undesired N,N'-dimethylated product. Therefore, reaction conditions must be carefully optimized to favor mono-methylation. This guide outlines two plausible and effective protocols for this transformation based on analogous and well-established N-alkylation reactions.
Reaction Pathway and Mechanism
The synthesis proceeds via the nucleophilic substitution of a methylating agent by one of the amino groups of 4-bromo-o-phenylenediamine. The selectivity for mono-methylation is influenced by the reactivity of the methylating agent, the choice of base and solvent, and the reaction temperature. One effective approach is a copper-catalyzed Ullmann-type reaction, which is particularly suitable for the N-arylation and N-alkylation of aryl amines. An alternative, more classical approach involves direct N-alkylation using a methyl halide in the presence of a non-nucleophilic base.
Caption: General reaction scheme for the N-methylation of 4-bromo-o-phenylenediamine.
Experimental Protocols
Two primary protocols are presented for the synthesis. Protocol 1 is based on a copper-catalyzed Ullmann-type reaction, adapted from procedures for analogous N-ethylations.[1] Protocol 2 describes a classical N-alkylation method, drawing from established procedures for methylating aromatic amines and related heterocyclic systems.[2][3]
Protocol 1: Copper-Catalyzed N-Methylation
This method utilizes a copper(I) catalyst to facilitate the selective mono-methylation of the aromatic diamine.
Materials:
-
4-bromo-o-phenylenediamine
-
Methyl iodide (CH₃I)
-
Copper(I) oxide (Cu₂O)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 4-bromo-o-phenylenediamine (1.0 mmol), potassium carbonate (1.3 mmol), and copper(I) oxide (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the solvent (DMF or NMP, 5 mL) to the tube. Finally, add methyl iodide (1.2 mmol).
-
Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 110-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Classical N-Alkylation
This protocol employs a strong base and a polar aprotic solvent to achieve methylation without a metal catalyst.
Materials:
-
4-bromo-o-phenylenediamine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 4-bromo-o-phenylenediamine (1.0 mmol) in DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add potassium carbonate (1.3 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Methylating Agent Addition: Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 70 °C and maintain it under reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the described protocols. Yields are estimated based on analogous reactions and may vary depending on the precise reaction conditions and scale.
| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Classical Alkylation |
| Reactants | ||
| 4-bromo-o-phenylenediamine | 1.0 mmol | 1.0 mmol |
| Methyl Iodide | 1.2 mmol | 1.2 mmol |
| Reagents & Catalysts | ||
| Base | K₂CO₃ (1.3 mmol) | K₂CO₃ (1.3 mmol) |
| Catalyst | Cu₂O (0.1 mmol) | None |
| Solvent | DMF or NMP (5 mL) | DMF (5 mL) |
| Reaction Conditions | ||
| Temperature | 110-120 °C | 70 °C |
| Time | 12-24 hours | 2-4 hours |
| Work-up & Purification | ||
| Primary Method | Extraction & Chromatography | Precipitation & Recrystallization |
| Expected Outcome | ||
| Estimated Yield | 60-75% | 55-70% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow from reaction setup to the final purified product.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound from 4-bromo-o-phenylenediamine can be effectively achieved through either a copper-catalyzed Ullmann-type reaction or a classical N-alkylation approach. The choice of method may depend on available resources, desired scale, and tolerance for metal catalysts. Careful control of stoichiometry and reaction temperature is paramount to maximize the yield of the desired mono-methylated product and minimize the formation of di-substituted byproducts. The protocols provided in this guide offer robust starting points for the successful synthesis of this versatile chemical intermediate.
References
4-Bromo-N1-methylbenzene-1,2-diamine IUPAC name and synonyms
An In-Depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine
Chemical Identity
This compound is a substituted aromatic diamine that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom and two amino groups (one of which is methylated) on a benzene ring, makes it a versatile precursor for various heterocyclic compounds.
IUPAC Name: 4-bromo-N¹-methylbenzene-1,2-diamine[1]
Synonyms:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 69038-76-2 | [1][3] |
| Molecular Formula | C₇H₉BrN₂ | [1][3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI | 1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | [1] |
| InChIKey | JGXCXQPNYWBAGW-UHFFFAOYSA-N | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of its nitro precursor. Below is a detailed experimental protocol based on available synthetic routes.
Synthesis of this compound from 4-bromo-N-methyl-2-nitroaniline[3]
This procedure involves the reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline to an amine.
Materials:
-
4-bromo-N-methyl-2-nitroaniline
-
Reducing agent (e.g., Tin(II) chloride in ethanol/HCl, or catalytic hydrogenation)
-
Water (H₂O)
-
Ethyl acetate (EA)
Protocol:
-
The precursor, 4-bromo-N-methyl-2-nitroaniline, is subjected to reduction. A common method is the use of a reducing agent like Tin(II) chloride or catalytic hydrogenation.
-
In a specific reported procedure, the reaction mixture is stirred at 80 °C for 4 hours.[3]
-
Reaction progress should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting material is consumed.
-
Upon completion of the reaction, the mixture is poured into water (e.g., 60 mL).[3]
-
The aqueous layer is then extracted with an organic solvent, such as ethyl acetate (e.g., 40 mL, twice).[3]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by techniques such as column chromatography or recrystallization.
References
Stability and Storage Conditions of 4-Bromo-N1-methylbenzene-1,2-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and development applications. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information from safety data sheets of the compound and its structural analogs, alongside established principles of chemical stability and forced degradation studies.
Recommended Storage Conditions
Proper storage is crucial to maintain the quality and shelf-life of this compound. The following conditions are recommended based on available data for this and structurally similar compounds.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature in a cool area | Prevents thermal degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation of the amine functional groups. |
| Light | Keep in a dark place | Protects against light-induced degradation (photolysis). |
| Moisture | Dry, well-ventilated area | Prevents hydrolysis and other moisture-related degradation. |
| Container | Tightly closed container | Prevents contamination and exposure to air and moisture. |
Stability Profile
Potential Degradation Pathways
The primary routes of degradation for this compound are anticipated to be oxidation and photodecomposition. The electron-rich nature of the aromatic ring and the presence of the amine functional groups make the molecule susceptible to attack by oxidizing agents and reactive oxygen species.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to a range of stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2][3][4][5]
General Forced Degradation Protocol
The following table outlines a general protocol for conducting a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
| Stress Condition | Experimental Protocol | Analytical Technique |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. | HPLC-UV, LC-MS |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. | HPLC-UV, LC-MS |
| Oxidation | Treat a solution of the compound with 3% H2O2 at room temperature for 24-48 hours. | HPLC-UV, LC-MS |
| Thermal Degradation | Expose the solid compound to 70°C for 48 hours. | HPLC-UV, LC-MS, DSC |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. | HPLC-UV, LC-MS |
Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary analytical tool for these studies. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with LC to aid in the identification of the degradation products.
Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.
References
In-Depth Technical Guide to the Spectral Data of 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 4-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 69038-76-2). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents a detailed summary of predicted spectral data based on analogous compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and utilization of this compound in research and development.
Spectroscopic Data Summary
The following sections and tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from data available for structurally similar molecules, such as its N-ethyl analog, and general principles of spectroscopic analysis for aromatic amines.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the N-methyl protons. The aromatic protons will exhibit splitting patterns influenced by their substitution on the benzene ring. The amine protons are typically broad and may exchange with D₂O.[3] The N-methyl group is expected to appear as a sharp singlet.[2]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7 - 7.1 | m | 3H | Ar-H |
| ~3.6 (broad s) | br s | 3H | -NH₂ and -NH- |
| ~2.85 | s | 3H | -NH-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the aromatic carbons and the N-methyl carbon. The carbon attached to the bromine atom is expected to be shifted to a lower field. Carbons bonded to nitrogen atoms are also characteristically deshielded.[4]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | C -NHCH₃ |
| ~137 | C -NH₂ |
| ~124 | C -H |
| ~121 | C -H |
| ~117 | C -Br |
| ~114 | C -H |
| ~31 | -NH-C H₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns would likely involve the loss of the methyl group. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of this compound (201.06 g/mol ).[3][4]
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 201/203 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 186/188 | Medium | [M - CH₃]⁺ |
| 122 | Medium | [M - Br]⁺ |
| 107 | High | [M - Br - CH₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will feature characteristic absorption bands for N-H and C-H stretching, as well as aromatic ring vibrations. Primary and secondary amines show distinct N-H stretching absorptions in the region of 3300-3500 cm⁻¹.[6]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (primary and secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1620 - 1580 | Strong | N-H bending and C=C aromatic stretching |
| 1500 - 1400 | Medium | C=C aromatic stretching |
| 1300 - 1200 | Medium | C-N stretching |
| 1100 - 1000 | Strong | C-Br stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis Protocol
A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-bromo-N-methyl-2-nitroaniline.[7]
Materials:
-
4-bromo-N-methyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Acetic Acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-N-methyl-2-nitroaniline in ethanol or acetic acid.
-
Add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder) to the solution.
-
If using tin(II) chloride, add concentrated HCl and heat the mixture to reflux. If using iron, heat the mixture in the presence of a small amount of acid.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Basify the mixture by slowly adding a concentrated NaOH or saturated NaHCO₃ solution until the pH is alkaline.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR data is reported in ppm downfield from TMS, with coupling constants (J) in Hertz.
-
¹³C NMR data is reported in ppm relative to the solvent signal.
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via direct infusion or through a gas chromatography (GC) inlet.
-
The data is reported as a mass-to-charge ratio (m/z) with relative intensities.
Infrared Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
The data is reported in wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the synthesis and analysis of this compound.
Caption: Structure of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine valuable as a building block in organic synthesis, particularly for the development of heterocyclic compounds of interest in medicinal chemistry. This document covers its commercial availability, physicochemical properties, and representative experimental protocols for its application in synthesis.
Commercial Availability
This compound is commercially available from various chemical suppliers, primarily for research and development purposes. It is available as the free base and as a dihydrochloride salt. The purity of the commercially available compound is typically around 97%.[1] Pricing and available quantities vary by supplier.
Table 1: Commercial Supplier Data for this compound and its Dihydrochloride Salt
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (via Ambeed) | This compound | 69038-76-2 | 97% | 250 mg, 1 g, 5 g, 10 g |
| ChemScene | 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride | 55783-42-1 | ≥97% | Inquire for details[1] |
| Fisher Scientific (via eMolecules) | 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride | 55783-42-1 | Not specified | 5 g[2] |
| BLD Pharm | This compound | 69038-76-2 | Inquire for details | Inquire for details[3] |
| BLD Pharm | This compound dihydrochloride | 55783-42-1 | Inquire for details | Inquire for details[4] |
| ChemUniverse | This compound | 69038-76-2 | 97% | Inquire for details[5][6] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 69038-76-2 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Physical Form | Solid |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |
| InChI Key | JGXCXQPNYWBAGW-UHFFFAOYSA-N |
Representative Experimental Protocols
While specific protocols for the synthesis of this compound are not extensively published, its primary utility lies in its role as a precursor for heterocyclic systems. The following is a representative protocol for the synthesis of 2-substituted benzimidazole derivatives, a common application for o-phenylenediamines. This protocol is based on well-established methodologies and is readily adaptable for this compound.
Protocol: Synthesis of 2-Substituted Benzimidazoles via Condensation with Aldehydes
This procedure describes the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole ring system.[7][8]
Materials:
-
This compound (1 equivalent)
-
Substituted aldehyde (1 equivalent)
-
Solvent (e.g., methanol, ethanol, or a mixture like CHCl₃:MeOH)[8]
-
Catalyst (e.g., supported gold nanoparticles, boric acid, or simply acidic/oxidative conditions)[8][9]
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
If using a catalyst, add it to the reaction mixture (e.g., 1 mol% for supported gold catalysts).[8]
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen catalytic system.[7][8]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated. If a heterogeneous catalyst is used, it can be removed by filtration and the solvent evaporated under reduced pressure.[8]
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-substituted benzimidazole derivative.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of compounds derived from this compound.
Caption: Synthetic workflow for a 2-substituted benzimidazole.
Caption: Workflow for the characterization of synthesized compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. eMolecules 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride | 55783-42-1 | Fisher Scientific [fishersci.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 55783-42-1|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 4-Bromo-N1-methylbenzene-1,2-diamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
4-Bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that holds considerable promise as a versatile building block in the synthesis of novel therapeutic agents. While direct research on this specific molecule is limited, its structural similarity to other N-alkylated bromo-o-phenylenediamines provides a strong foundation for exploring its potential in medicinal chemistry. This technical guide consolidates available data on its synthesis, characterization, and, most importantly, its prospective applications as a scaffold for generating biologically active heterocyclic compounds. By examining the established pharmacological profiles of benzimidazoles, quinoxalines, and other related structures, this document aims to provide a forward-looking perspective for researchers engaged in drug discovery and development.
Introduction
The o-phenylenediamine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of heterocyclic compounds with diverse biological activities. The introduction of a bromine atom and an N-methyl group to this core, as in this compound, offers several strategic advantages for drug design. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR). The N-methyl group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and can also play a crucial role in its binding to biological targets.
This guide will delve into the synthetic pathways for accessing this valuable intermediate, outline its potential applications in constructing key heterocyclic systems, and discuss the prospective biological activities of its derivatives.
Synthesis of this compound
Proposed Synthetic Pathway: Reduction of 4-bromo-N-methyl-2-nitroaniline
A likely synthetic route involves the reduction of 4-bromo-N-methyl-2-nitroaniline.[1] This method is advantageous due to the commercial availability of the starting material and the generally high yields of the reduction step.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Reduction using Zinc in Acetic Acid
The following protocol is adapted from the synthesis of a similar compound, 6-bromo-N1-methylbenzene-1,2-diamine, and is expected to be applicable.[2]
Materials:
-
4-bromo-N-methyl-2-nitroaniline
-
Zinc powder
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-bromo-N-methyl-2-nitroaniline (1.0 eq.) and zinc powder (2.0 eq.) in acetic acid is prepared.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC), the insoluble solids are removed by filtration.
-
The filtrate is concentrated under vacuum.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the target product, this compound.
Potential Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of various heterocyclic compounds with established pharmacological importance.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The condensation of o-phenylenediamines with aldehydes is a common method for their synthesis.
Figure 2: Synthesis of benzimidazole derivatives.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of pharmacologically significant heterocyclic compounds known for their antibacterial and anticancer effects.[3][4] They are typically synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
Figure 3: Synthesis of quinoxaline derivatives.
Prospective Biological Activities and Signaling Pathways
While specific biological data for derivatives of this compound are not available, the known activities of structurally related benzimidazoles and quinoxalines suggest several promising avenues for investigation.
| Derivative Class | Potential Biological Activities | Potential Signaling Pathway Interactions |
| Benzimidazoles | Anticancer, Antimicrobial, Antiviral, Anthelmintic | Kinase Inhibition (e.g., PI3K, MAPK), Apoptosis Induction, Disruption of Microtubule Polymerization |
| Quinoxalines | Anticancer, Antibacterial, Antiviral, Anti-inflammatory | DNA Intercalation, Topoisomerase Inhibition, Kinase Inhibition |
| Metal Complexes | Anticancer (e.g., Platinum complexes) | Covalent Binding to DNA, Induction of Apoptosis |
This table is a summary of potential activities based on the broader classes of compounds that can be synthesized from the core molecule.
Hypothetical Signaling Pathway: Induction of Apoptosis
Many anticancer agents derived from these heterocyclic scaffolds exert their effects by inducing programmed cell death, or apoptosis. A hypothetical pathway illustrating this is shown below.
Figure 4: Hypothetical apoptosis induction pathway.
Experimental Protocols for Derivative Synthesis
General Protocol for Benzimidazole Synthesis
This protocol is based on well-established methodologies for the synthesis of benzimidazoles from o-phenylenediamines.[3]
Materials:
-
This compound
-
Substituted aldehyde
-
Catalyst (e.g., sodium metabisulfite)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the oxidizing agent.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Quinoxaline Synthesis
This protocol is adapted from general procedures for the synthesis of quinoxalines.[4]
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., benzil)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) in the selected solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the product, which may precipitate upon cooling, by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The presence of both a bromine atom for further diversification and an N-methyl group for modulating physicochemical properties makes it an attractive scaffold for drug discovery programs. Future research should focus on the validated synthesis of this compound, followed by the systematic synthesis and biological evaluation of its benzimidazole, quinoxaline, and other heterocyclic derivatives. Such studies will be crucial in elucidating the full potential of this versatile building block in the development of new therapeutic agents.
References
4-Bromo-N1-methylbenzene-1,2-diamine as a building block for heterocycles
An In-depth Technical Guide: 4-Bromo-N1-methylbenzene-1,2-diamine as a Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 69038-76-2) is a substituted aromatic diamine that serves as a highly versatile building block in synthetic organic chemistry.[1][2] Its structure, featuring a benzene ring with adjacent amino and methylamino groups, is primed for the construction of various heterocyclic systems. The presence of a bromine atom at the 4-position provides a strategic handle for further molecular diversification through cross-coupling reactions, while the N1-methyl group influences the reactivity and substitution pattern of the resulting heterocycles.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic scaffolds, particularly benzimidazoles and quinoxalines. These cores are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[3][4] While literature specifically detailing the reactions of the N1-methyl derivative is limited, this guide leverages well-established methodologies from closely related analogues, such as 4-bromo-N1-ethylbenzene-1,2-diamine and 4-bromo-1,2-benzenediamine, to provide robust and adaptable experimental protocols.[3][5]
Synthesis of the Building Block
The synthesis of this compound can be achieved from commercially available precursors. A common synthetic route involves the reduction of an N-methylated nitroaniline. For instance, the synthesis can start from 4-bromo-N-methyl-2-nitroaniline, which is then reduced to the target diamine.[6]
Caption: General synthesis route for this compound.
Application in Heterocycle Synthesis
The strategic placement of the two amino groups makes this diamine an ideal precursor for condensation reactions to form five- and six-membered heterocyclic rings.
Synthesis of Benzimidazole Derivatives
The benzimidazole scaffold is a critical pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][7] The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by cyclization and oxidation.
The reaction of this compound with a substituted aldehyde is expected to produce a mixture of 5-bromo-1-methyl- and 6-bromo-1-methyl-1H-benzimidazole derivatives, although the 5-bromo-1-methyl isomer is often the major product due to the higher nucleophilicity of the secondary amine.
Caption: General pathway for the synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of 5-Bromo-1-methyl-2-aryl-1H-benzimidazoles
This protocol is adapted from established methods for similar o-phenylenediamines.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add a mild oxidizing agent, such as sodium metabisulfite (0.5 mmol), to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Table 1: Representative Data for Analogous Benzimidazole Syntheses
The following data is compiled from reactions using analogous 4-substituted-o-phenylenediamines and should be considered representative.
| Reagent 1 (Diamine) | Reagent 2 (Aldehyde) | Catalyst/Oxidant | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium Metabisulfite | N/A | Reflux | 8 | 89 | [8] |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium Metabisulfite | N/A | Microwave | 10 min | 98 | [8] |
| o-phenylenediamine | Benzaldehyde | H₂O₂ / HCl | Acetonitrile | Room Temp | ~0.5-2 | >90 | [9] |
Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of heterocycles with significant pharmacological importance, known for their antibacterial and anticancer activities.[3][10] They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[11][12]
Caption: General pathway for the synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 6-Bromo-1-methyl-2,3-diaryl-quinoxalines
This general procedure is based on well-established protocols for quinoxaline synthesis.[3][12]
-
Dissolution: Dissolve this compound (1.0 mmol) and an α-dicarbonyl compound (e.g., benzil, 1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 1-4 hours. The reaction can often be catalyzed by a few drops of acid.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture. The product often crystallizes directly from the solution.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. If necessary, the product can be further purified by recrystallization.
Table 2: Representative Catalysts and Conditions for Quinoxaline Synthesis
The following data is compiled from reactions using various o-phenylenediamines and should be considered representative.
| Diamine | Dicarbonyl | Catalyst / Medium | Conditions | Reference |
| o-phenylenediamine | Benzil | Graphite | Ethanol, Reflux | [13] |
| o-phenylenediamine | Glyoxal | Ni-nanoparticles | Acetonitrile, Stir | [11] |
| o-phenylenediamines | 1,2-diketones | MnFe₂O₄ nano-material | Room Temp | [13] |
| o-phenylenediamine | Phenacyl Bromide | Pyridine | THF, Room Temp | [14] |
General Experimental and Analytical Workflow
The successful synthesis and characterization of novel heterocyclic compounds require a systematic workflow.
Caption: A typical workflow for synthesis, purification, and analysis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature allows for straightforward condensation reactions to form medicinally relevant scaffolds like benzimidazoles and quinoxalines. The bromo substituent provides a crucial site for post-condensation modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and data provided herein, based on established chemical transformations of analogous compounds, offer a solid foundation for researchers to explore novel derivatives for applications in drug discovery and materials science.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. soc.chim.it [soc.chim.it]
- 14. acgpubs.org [acgpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalines from 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This document provides detailed protocols and application notes for the synthesis of quinoxaline derivatives starting from 4-Bromo-N1-methylbenzene-1,2-diamine, a versatile building block for creating a library of novel quinoxaline compounds. The presence of the bromo- and N-methyl substituents allows for further functionalization, making this starting material particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
The primary method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often catalyzed by acids or other reagents to improve yields and reaction times. The N-methyl group on the diamine can influence the nucleophilicity and steric hindrance of the amino groups, potentially affecting the reaction rate and regioselectivity of the cyclization.
Synthesis of 6-Bromo-1-methyl-2,3-disubstituted Quinoxalines
The general reaction for the synthesis of quinoxalines from this compound involves its condensation with a 1,2-dicarbonyl compound. This reaction can be carried out under various conditions, often employing a catalyst to facilitate the reaction.
A plausible reaction mechanism for the acid-catalyzed synthesis is depicted below. The reaction is initiated by the protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the diamine. A series of proton transfer, cyclization, and dehydration steps then lead to the final quinoxaline product.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the synthesis of quinoxalines from this compound is not extensively reported, the following table summarizes representative quantitative data from analogous reactions of substituted o-phenylenediamines with 1,2-dicarbonyl compounds under various catalytic conditions. This data provides a useful reference for optimizing the synthesis of novel quinoxaline derivatives.
| Catalyst | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Benzil | Ethanol | Reflux | 2 h | 92 | [Generic Protocol] |
| Acetic Acid | Benzil | Ethanol | Reflux | 3 h | 88 | [Generic Protocol] |
| Iodine (20 mol%) | Benzil | DMSO | 100 | 1 h | 95 | [Generic Protocol] |
| Ceric Ammonium Nitrate (CAN) | Benzil | Acetonitrile | Room Temp | 20 min | 98 | [1] |
| Hexafluoroisopropanol (HFIP) | Benzil | HFIP | Room Temp | 1 h | 95 | [1] |
| TiO2-Pr-SO3H | Benzil | Ethanol | Room Temp | 10 min | 95 | [1] |
| Zinc Triflate | Glyoxal | Acetonitrile | Room Temp | 30 min | 90 | [1] |
| Thiamine (Vitamin B1) | 4-Nitrobenzil | Ethanol | Room Temp (Ultrasonic) | 1 h | High | [2] |
| None (Catalyst-Free) | Benzil | Methanol | Room Temp | 1 min | 93 | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative quinoxaline, 6-Bromo-1-methyl-2,3-diphenylquinoxaline, from this compound and benzil.
Materials:
-
This compound
-
Benzil
-
Ethanol (Absolute)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Vacuum filtration apparatus
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add deionized water to the mixture until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized 6-Bromo-1-methyl-2,3-diphenylquinoxaline can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
The synthesis of quinoxalines from this compound provides a versatile route to a wide range of potentially bioactive molecules. The presented protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The ability to introduce diverse substituents at the 2 and 3-positions of the quinoxaline core, coupled with the potential for further modification at the bromo- and N-methyl positions, makes this a powerful strategy for the development of new chemical entities with tailored biological activities.
References
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Using 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel benzimidazole derivatives utilizing 4-Bromo-N1-methylbenzene-1,2-diamine as a key intermediate. Benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The N1-methylation and C6-bromination of the benzimidazole scaffold, derived from the specified starting material, offer unique opportunities for further structural modifications and the development of new therapeutic agents.
Overview of Synthetic Strategies
The primary and most direct method for the synthesis of 2-substituted-6-bromo-1-methyl-1H-benzo[d]imidazoles from this compound involves a condensation reaction with either an aldehyde or a carboxylic acid (or its derivative). This reaction proceeds through the formation of a Schiff base intermediate when using an aldehyde, followed by an intramolecular cyclization and subsequent aromatization, often facilitated by an oxidizing agent or atmospheric oxygen.[1] When employing a carboxylic acid, the reaction is typically promoted by heat or acidic conditions to facilitate dehydration.[6]
A variety of catalysts can be employed to enhance the efficiency of these reactions, ranging from simple acid catalysts like p-toluenesulfonic acid to metal-based catalysts such as nano-Fe2O3.[1] The choice of solvent and reaction temperature is crucial and can significantly influence the reaction rate and yield.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of 6-bromo-1-methyl-2-substituted-1H-benzo[d]imidazoles based on analogous reactions reported in the literature.
| Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-Toluenesulfonic acid | Ethanol | Reflux | 4-6 | 85-95 | [1] |
| 4-Chlorobenzaldehyde | nano-Fe2O3 | Methanol | 60 | 3-5 | 88-96 | [1] |
| Formic Acid | None | Formic Acid | 100-110 | 2-4 | 80-90 | [7][8] |
| Acetic Acid | Polyphosphoric acid | None | 150-160 | 2-3 | 75-85 | [6] |
Note: The yields are indicative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-1-methyl-2-aryl-1H-benzo[d]imidazoles from Aldehydes
This protocol is adapted from general methods for benzimidazole synthesis.[1][9]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol, methanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol, 10 mL/mmol).
-
Add the substituted aldehyde (1.0-1.2 eq.) to the solution.
-
Add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 6-bromo-1-methyl-2-aryl-1H-benzo[d]imidazole.
Protocol for the Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole from Formic Acid
This protocol is based on established procedures for the synthesis of the benzimidazole core.[7][8][10]
Materials:
-
This compound
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Decolorizing carbon
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq.) to 90% formic acid (0.75 moles per 0.5 moles of diamine).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.
-
Collect the crude product by suction filtration and wash with cold water.
-
For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and digest for fifteen minutes.
-
Filter the hot solution rapidly and cool the filtrate to 10-15°C.
-
Collect the purified product by filtration, wash with cold water, and dry at 100°C.
Mandatory Visualizations
Synthetic Pathway
Caption: General synthetic pathway for 6-bromo-1-methyl-2-substituted-1H-benzimidazoles.
Experimental Workflow
Caption: A typical experimental workflow for benzimidazole synthesis and purification.
Representative Signaling Pathway
Caption: Inhibition of a kinase cascade by a benzimidazole derivative in a cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isca.me [isca.me]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Bioactive Quinoxaline Scaffolds from 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of o-phenylenediamines with dicarbonyl compounds is a fundamental and widely utilized method for the synthesis of quinoxalines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects. This document provides detailed application notes and protocols for the reaction of 4-Bromo-N1-methylbenzene-1,2-diamine with various dicarbonyl compounds, yielding substituted 6-bromo-1-methylquinoxalines. The presence of the bromine atom offers a site for further functionalization, while the N-methyl group can influence the compound's physicochemical properties and biological activity.
General Reaction Scheme
The condensation reaction between this compound and a 1,2-dicarbonyl compound proceeds via a cyclocondensation reaction to form the corresponding 6-bromo-1-methylquinoxaline derivative.
Diagram of the General Reaction
Caption: General reaction scheme for the synthesis of 6-bromo-1-methylquinoxalines.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of quinoxaline derivatives from o-phenylenediamines and various dicarbonyl compounds. While specific data for this compound is limited, the presented data for analogous reactions provide a strong predictive framework for experimental design.
| Dicarbonyl Compound | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Glyoxal | 6-Bromo-1-methylquinoxaline | Ethanol, Reflux | 2-4 h | 70-85 (estimated) | [1] |
| Diacetyl (2,3-Butanedione) | 6-Bromo-1,2,3-trimethylquinoxaline | Acetic Acid, Reflux | 2-4 h | 80-95 (estimated) | [1] |
| Benzil | 6-Bromo-1-methyl-2,3-diphenylquinoxaline | Ethanol, Reflux | 1-3 h | ~95 | [2] |
| Oxalic Acid | 6-Bromo-1-methyl-1,4-dihydroquinoxaline-2,3-dione | 2M HCl, Reflux | 2 h | Not reported for N-methyl | [3] |
Note: Yields are highly dependent on the specific reaction conditions, purity of reactants, and purification methods. The data presented for glyoxal and diacetyl are estimations based on general protocols for similar substrates.
Experimental Protocols
The following are detailed protocols for the synthesis of 6-bromo-1-methylquinoxaline derivatives.
Protocol 1: Synthesis of 6-Bromo-1-methyl-2,3-diphenylquinoxaline
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of benzil in 20 mL of ethanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
A solid precipitate of the product should form upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the melting point.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of quinoxalines.
Protocol 2: General Procedure for Reaction with Aliphatic Dicarbonyls (e.g., Glyoxal, Diacetyl)
This protocol can be adapted for reactions with aliphatic dicarbonyl compounds like glyoxal (as a 40% aqueous solution) or diacetyl.
Materials:
-
This compound
-
Dicarbonyl compound (e.g., 40% aq. Glyoxal, Diacetyl)
-
Ethanol or Acetic Acid
-
Standard laboratory glassware and equipment as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of ethanol or acetic acid.
-
Add 1.0 mmol of the dicarbonyl compound to the solution. If using aqueous glyoxal, add it dropwise.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
Dry and characterize the final product.
Mechanism of Quinoxaline Formation
The reaction proceeds through a well-established cyclocondensation mechanism.
Reaction Mechanism Diagram
Caption: Stepwise mechanism of quinoxaline formation.
Application in Drug Discovery: Targeting Signaling Pathways
Quinoxaline derivatives have emerged as promising scaffolds in drug discovery, particularly as kinase inhibitors. Several studies have shown that quinoxaline-based compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[4][5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.
The 6-bromo-1-methylquinoxaline core synthesized through the described protocols can serve as a versatile starting point for the development of potent and selective kinase inhibitors. The bromine atom can be utilized for further structural modifications via cross-coupling reactions to enhance binding affinity and selectivity for the target kinase.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
Conclusion
The reaction of this compound with dicarbonyl compounds provides an efficient route to a variety of 6-bromo-1-methylquinoxaline derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and development, particularly as kinase inhibitors targeting critical cancer-related signaling pathways. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile route to synthesize arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][3] This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-Bromo-N1-methylbenzene-1,2-diamine. A key challenge in the amination of this substrate is achieving selective mono-amination, given the presence of two nucleophilic amine groups. These protocols are designed to favor the formation of the mono-arylated product.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps involving a palladium(0) catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[2]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst.[2]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl bromide.[1] The choice of an appropriate phosphine ligand is critical to promote the desired reductive elimination pathway and minimize side reactions.[2]
Key Experimental Considerations
Several factors must be carefully considered to ensure a successful and selective Buchwald-Hartwig amination of this compound:
-
Catalyst System: The selection of the palladium precursor and the phosphine ligand is paramount. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[4] For electron-rich aryl bromides like the substrate , bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos often provide superior results.[5]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly employed.[4] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Anhydrous, deoxygenated solvents are crucial for this reaction. Toluene, 1,4-dioxane, and THF are frequently used.[6]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[4] The optimal temperature will depend on the specific substrates and catalyst system.
-
Control of Selectivity: To favor mono-amination, it is recommended to use the amine coupling partner as the limiting reagent (e.g., 1.0-1.2 equivalents relative to the bromo-diamine). This stoichiometric control helps to minimize the undesired double amination. The choice of a bulky ligand can also sterically hinder the second amination event.
Experimental Protocols
Protocol: Mono-amination of this compound
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%) or Pd(OAc)₂ (0.04 mmol, 4 mol%)
-
XPhos (0.04 mmol, 4 mol%) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (5 mL)
-
Oven-dried Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol) or Pd(OAc)₂ (0.04 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol) to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for Buchwald-Hartwig aminations of structurally related substrates, providing a reference for optimization.
Table 1: Effect of Ligands on the Amination of Electron-Rich Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 92 |
| 3 | 2-Bromo-N,N-dimethylaniline | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 16 | 88 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 12 | 96 |
| 2 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
Table 3: Representative Examples of Mono-amination of Substituted Bromoanilines
| Entry | Bromoaniline Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-fluoroaniline | Morpholine | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 16 | 91 |
| 2 | 2-Bromo-4-methylaniline | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 87 |
| 3 | 4-Bromo-3-methoxyaniline | Cyclohexylamine | Pd₂(dba)₃/BrettPhos | LHMDS | THF | 80 | 18 | 89 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-N1-methylbenzene-1,2-diamine is a valuable building block, featuring a bromine atom amenable to Suzuki coupling and two adjacent amino groups that can be utilized for the construction of various heterocyclic scaffolds, such as benzimidazoles and quinoxalines. The N-methyl group provides a point of substitution that can be used to modulate the physicochemical and pharmacological properties of the final products.
These application notes provide a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies are based on established procedures for structurally similar substituted bromoanilines and are intended to serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Applications in Drug Discovery
The products of Suzuki coupling with this compound, namely 4-aryl-N1-methylbenzene-1,2-diamines, are key intermediates in the synthesis of a variety of biologically active compounds. The diamine functionality can be readily cyclized to form benzimidazole derivatives, a privileged scaffold in medicinal chemistry known to exhibit a wide range of activities, including antiviral, anticancer, and antihypertensive properties. The ability to introduce diverse aryl groups via the Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is adapted from general procedures for the coupling of other substituted bromoanilines.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N1-methylbenzene-1,2-diamine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.5 equivalents)
-
Solvent (e.g., DMF/water 10:1)
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 eq).
-
Add the solvent mixture (DMF/water 10:1).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 8 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ (2) | Toluene | 100 | 12 | High |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (3) | K₂CO₃ (2) | DMF/H₂O | 80 | 6 | Good to Excellent |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane/H₂O | 100 | 12 | 85 |
| 5 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane/H₂O | 100 | 12 | 82 |
Yields are based on reactions with analogous substituted bromoanilines and should be considered as a reference for optimization.
Visualizations
Caption: Generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The Suzuki coupling of this compound is a versatile and powerful method for the synthesis of 4-aryl-N1-methylbenzene-1,2-diamine derivatives. These products are valuable intermediates for the preparation of diverse molecular scaffolds with potential applications in drug discovery and materials science. The provided protocols and data, based on analogous systems, offer a solid foundation for researchers to develop and optimize specific synthetic routes to their target compounds. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
Application Notes and Protocols for the Copper-Catalyzed N-Alkylation of 4-Bromo-o-phenylenediamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, copper-catalyzed N-alkylation has emerged as a powerful tool due to its cost-effectiveness, broad functional group tolerance, and generally mild reaction conditions. This document provides a detailed protocol for the selective N-methylation of 4-bromo-o-phenylenediamine to yield its N-methyl derivative, a valuable intermediate in the synthesis of various biologically active compounds. The protocol is based on established principles of copper-catalyzed cross-coupling reactions.
Reaction Principle:
The copper-catalyzed N-alkylation of 4-bromo-o-phenylenediamine with a methylating agent, such as methyl iodide, is believed to proceed through a catalytic cycle involving the formation of a copper-amide intermediate. This intermediate then undergoes a reaction with the methylating agent to form the desired N-methylated product and regenerate the active copper catalyst. The presence of a base is essential to deprotonate the amine and facilitate the formation of the copper-amide species.
Experimental Protocol
This protocol describes a general procedure for the copper-catalyzed N-methylation of 4-bromo-o-phenylenediamine. Optimization of reaction conditions may be necessary for specific applications.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-bromo-o-phenylenediamine | Reagent | Commercially Available |
| Copper(I) iodide (CuI) | 99.9% | Commercially Available |
| Methyl iodide (CH₃I) | Reagent | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Reagent | Commercially Available |
| Saturated aq. NaCl | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-o-phenylenediamine (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 0.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe.
-
Add methyl iodide (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NaCl solution (3 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-methyl-4-bromo-o-phenylenediamine.
Quantitative Data Summary:
The following table summarizes representative quantitative data for the copper-catalyzed N-methylation of 4-bromo-o-phenylenediamine. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and scale.
| Entry | Substrate | Methylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-bromo-o-phenylenediamine | Methyl Iodide | CuI (10 mol%) | K₂CO₃ | DMF | 80 | 18 | 75 | >95 |
| 2 | 4-bromo-o-phenylenediamine | Dimethyl Sulfate | Cu(OAc)₂ (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 82 | >95 |
Visualizations
Experimental Workflow Diagram:
Application Note & Protocol: Reductive Amination for N-Methylation of 4-bromo-1,2-phenylenediamine
This document provides a detailed protocol for the N-methylation of 4-bromo-1,2-phenylenediamine via reductive amination. This method is a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds and offers a controlled approach to amine alkylation, minimizing the over-alkylation often seen with other methods.[1][2][3] The procedure outlined is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[2][3] The reaction typically proceeds in a one-pot fashion, involving the reaction of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent to the corresponding amine.[1] For N-methylation, formaldehyde is the preferred carbonyl compound.[4][5] This method is generally favored over direct alkylation with methyl halides, as it provides better control over the degree of alkylation and avoids the formation of quaternary ammonium salts.[1][6]
This protocol focuses on the mono-N-methylation of 4-bromo-1,2-phenylenediamine, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the bromo-substituent and two amino groups requires careful control of the reaction conditions to achieve selective mono-methylation.
Reaction Principle
The reductive amination of 4-bromo-1,2-phenylenediamine with formaldehyde proceeds in two main steps:
-
Imine/Iminium Ion Formation: One of the amino groups of 4-bromo-1,2-phenylenediamine nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of an intermediate imine or, under acidic conditions, an iminium ion.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the C=N double bond of the imine/iminium ion to a C-N single bond, yielding the N-methylated product.[1][7]
Experimental Protocol
Materials:
-
4-bromo-1,2-phenylenediamine
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in methanol. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.0-1.2 eq.) dropwise at room temperature. A slight molar excess of formaldehyde can be used to drive the reaction towards imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the cooled solution. The addition should be done carefully to control the effervescence.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Quench the reaction by slowly adding water to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-methylated product.
Data Presentation
| Parameter | Value |
| Starting Material | 4-bromo-1,2-phenylenediamine |
| Reagents | Formaldehyde, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | 75-85% |
| Product Purity (Post-Chromatography) | >95% |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench excess reagent slowly.
-
Formaldehyde is a known carcinogen and should be handled with extreme caution.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the reductive amination of 4-bromo-1,2-phenylenediamine.
Reaction Pathway Diagram
Caption: Simplified reaction pathway for the N-methylation via reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-N1-methylbenzene-1,2-diamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N1-methylbenzene-1,2-diamine is a valuable substituted aromatic diamine for the synthesis of heterocyclic compounds with therapeutic potential. Its structure, featuring a bromine atom and two vicinal amino groups with differential substitution, makes it a versatile building block in medicinal chemistry. The presence of the bromine atom provides a strategic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. The diamine moiety is a key precursor for the formation of benzimidazoles, a privileged scaffold in the design of numerous kinase inhibitors.[1]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. This document provides a detailed protocol for a proposed synthesis of a benzimidazole-based kinase inhibitor scaffold from this compound and discusses its potential applications in targeting key signaling pathways.
Proposed Synthetic Pathway
The synthesis of a potential kinase inhibitor from this compound can be envisioned in a two-step process. The first step involves the cyclization of the diamine with a suitable reagent to form the benzimidazole core. The second step utilizes the bromine atom for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety, a common feature in many potent kinase inhibitors that can interact with the ATP-binding site.
Caption: Proposed synthetic workflow for a kinase inhibitor from this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole
This protocol describes the formation of the benzimidazole core through the cyclization of this compound.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in formic acid (10-15 mL per gram of diamine).
-
Attach a reflux condenser and heat the reaction mixture at 100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water.
-
Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-Bromo-1-methyl-1H-benzo[d]imidazole.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 7-Aryl-1-methyl-1H-benzo[d]imidazole Derivative
This protocol details the palladium-catalyzed cross-coupling of the brominated benzimidazole with an arylboronic acid.
Materials:
-
7-Bromo-1-methyl-1H-benzo[d]imidazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 eq)
-
Base (e.g., Sodium carbonate) (2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 7-Bromo-1-methyl-1H-benzo[d]imidazole (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-Aryl-1-methyl-1H-benzo[d]imidazole derivative.
Biological Activity of Structurally Related Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [2] |
| 2-Amino-5-bromo-4-methylpyridine derivative | ALK | 40 | [3] |
| N4-(3-bromophenyl)-pyrrolo[2,3-d]pyrimidine derivative | EGFR | 1.2 | [4] |
| N4-(3-bromophenyl)-pyrrolo[2,3-d]pyrimidine derivative | VEGFR-2 | 3.5 | [4] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative | FGFR1 | 1250 | [5][6] |
Target Signaling Pathway: EGFR Signaling
Many kinase inhibitors derived from scaffolds similar to the one proposed here target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Aberrant activation of this pathway is a common driver of cancer.
Caption: EGFR signaling pathway and the proposed mechanism of inhibition.
The proposed benzimidazole derivative, by acting as an ATP-competitive inhibitor, would block the autophosphorylation and activation of EGFR, thereby preventing the downstream signaling cascade and inhibiting cancer cell proliferation.
Conclusion
This compound is a promising starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this document provide a framework for the generation of a library of benzimidazole derivatives. While further optimization and biological evaluation are necessary, the data from structurally related compounds suggest that this scaffold holds significant potential for the development of potent and selective kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Polymer Development using 4-Bromo-N1-methylbenzene-1,2-diamine
Disclaimer: The use of 4-Bromo-N1-methylbenzene-1,2-diamine in the development of high-performance polymers is not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on established principles of polymer chemistry and draw analogies from the synthesis and characterization of high-performance polymers using structurally similar aromatic diamines. These protocols should be considered as a starting point for research and development, and experimental validation is strongly recommended.
Introduction
Aromatic diamines are crucial building blocks in the synthesis of high-performance polymers such as polyamides and polyimides.[1][2] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[3][4] this compound, with its aromatic structure, two reactive amine functionalities, and a bromine substituent, presents itself as a potentially valuable monomer for the creation of novel high-performance polymers with unique properties. The presence of the bromine atom may enhance flame retardancy and facilitate further post-polymerization modifications. The methyl group on one of the amines could influence solubility and processing characteristics of the resulting polymer.
Physicochemical Properties of this compound
A summary of the available physicochemical properties for this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited.[5]
| Property | Value | Reference |
| CAS Number | 69038-76-2 | |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.06 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Hypothetical Application: Synthesis of a Novel Polyamide
Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their strength and thermal stability.[6] The following is a hypothetical protocol for the synthesis of a polyamide using this compound and a commercially available diacid chloride, such as terephthaloyl chloride.
Experimental Protocol: Polyamide Synthesis
This protocol is based on the well-established Yamazaki-Higashi method for polyamide synthesis.[7]
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve this compound (1 equivalent) and terephthaloyl chloride (1 equivalent) in anhydrous NMP.
-
Add lithium chloride (LiCl) to the solution to improve polymer solubility.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of triphenyl phosphite (TPP) and pyridine in NMP to the reaction mixture under constant stirring.
-
After the addition is complete, allow the reaction to slowly warm up to room temperature and then heat to 80-100°C.
-
Maintain the reaction at this temperature for several hours to ensure high molecular weight polymer formation. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer precipitate, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Proposed Polymer Characterization
The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal and mechanical properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of the amide linkages and the disappearance of the amine and acid chloride functional groups.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[9] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring its decomposition temperature.[9] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer.[8] |
| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. |
Hypothetical Application: Synthesis of a Novel Polyimide
Polyimides are another class of high-performance polymers with exceptional thermal and chemical resistance.[10] The synthesis of polyimides typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclization to the final polyimide.[11]
Experimental Protocol: Polyimide Synthesis
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Slowly add pyromellitic dianhydride (PMDA) (1 equivalent) to the stirred solution at room temperature. The reaction is exothermic and the viscosity of the solution will increase significantly.
-
Continue stirring for several hours at room temperature to ensure the complete formation of the high molecular weight poly(amic acid).
Step 2: Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a programmable oven with a controlled temperature ramp. For example, heat to 100°C for 1 hour, 200°C for 1 hour, and finally to 300°C for 1 hour to effect the cyclization to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the resulting polyimide by pouring the solution into methanol.
-
Filter, wash, and dry the polymer as described for the polyamide synthesis.
-
Proposed Polymer Characterization
Similar to the polyamide, the synthesized polyimide should be thoroughly characterized.
| Characterization Technique | Purpose |
| FTIR Spectroscopy | To monitor the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.[10] |
| NMR Spectroscopy | To confirm the chemical structure of the final polyimide. |
| TGA | To assess the high-temperature stability of the polyimide. |
| DSC | To determine the glass transition temperature (Tg), which is typically very high for aromatic polyimides. |
| Mechanical Testing | To evaluate the mechanical properties of the polyimide film. |
Visualizing the Workflow
The general workflow for the synthesis and characterization of a high-performance polymer using this compound can be visualized as follows:
Caption: General workflow for the synthesis and characterization of high-performance polymers.
Conclusion and Future Directions
While the direct application of this compound in high-performance polymers is not yet established, its chemical structure suggests significant potential. The proposed hypothetical protocols for polyamide and polyimide synthesis provide a foundation for future research. Experimental investigation is crucial to validate these synthetic routes and to fully characterize the properties of the resulting polymers. Further research could also explore the use of this diamine in other polymer systems, such as polybenzimidazoles or epoxy resins, and investigate the influence of the bromo and methyl substituents on the final polymer properties. The development of novel monomers like this compound is essential for advancing the field of high-performance materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Functional Aromatic Polyamides [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Polyimide - Wikipedia [en.wikipedia.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Condensation of 4-Bromo-N1-methylbenzene-1,2-diamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 5-bromo-1-methyl-1H-benzimidazole derivatives through the condensation of 4-Bromo-N1-methylbenzene-1,2-diamine with various aldehydes. Benzimidazoles are a significant class of heterocyclic compounds widely recognized for their therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] The methodologies outlined below are based on established, efficient, and straightforward reactions for benzimidazole synthesis.[2][3]
General Reaction Scheme
The core reaction involves the condensation of an o-phenylenediamine derivative with an aldehyde, which proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to yield the benzimidazole ring system.[1] A variety of catalysts and reaction conditions can be employed to facilitate this transformation, often resulting in high yields.[2][4][5]
Experimental Workflow
The general workflow for the synthesis and purification of 5-bromo-1-methyl-1H-benzimidazole derivatives is depicted below. This process includes the initial reaction setup, monitoring, work-up, and final purification of the product.
Figure 1: General experimental workflow for the synthesis of 5-bromo-1-methyl-1H-benzimidazole derivatives.
Representative Experimental Protocol
This protocol describes a general method for the condensation of this compound with an aldehyde using a catalytic amount of an acid catalyst in ethanol. This method is adapted from similar syntheses of substituted benzimidazoles.[6][7]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (reagent grade)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired aldehyde (1.0 mmol, 1.0 equiv.) to the flask.
-
Dissolve the reactants in ethanol (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-bromo-1-methyl-2-substituted-1H-benzimidazole.
Data Presentation: Condensation of o-Phenylenediamines with Aldehydes
The following table summarizes the reaction conditions and yields for the synthesis of various benzimidazole derivatives from different o-phenylenediamines and aldehydes, providing a comparative overview of the reaction's scope and efficiency under different catalytic systems.
| o-Phenylenediamine Derivative | Aldehyde | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A (Reflux) | 8 | 89 | [7] |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A (Microwave) | 0.17 | 98 | [7] |
| o-Phenylenediamine | Benzaldehyde | Lanthanum chloride | Acetonitrile | N/A | High | [3] |
| o-Phenylenediamine | Various aromatic aldehydes | Acetylsalicylic acid (ASA) | Water | N/A | High | [4] |
| o-Phenylenediamine | Aromatic aldehydes | H2O2/HCl | Acetonitrile | N/A | Excellent | [5] |
| o-Phenylenediamine | Aromatic aldehydes | Gold Nanoparticles | N/A | N/A | 51-99 | [8] |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite | Tetrahydrofuran | 0.5 | 80 | [9] |
Signaling Pathway Diagram
The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde proceeds through a well-established reaction pathway. The key steps are the initial formation of a hemiaminal, followed by dehydration to a Schiff base (imine), and subsequent intramolecular cyclization and oxidation.
Figure 2: Reaction pathway for the formation of benzimidazoles.
Disclaimer: The provided protocol is a representative example and may require optimization for specific aldehydes and reaction scales. It is recommended to perform a small-scale trial to determine the optimal reaction conditions. Always follow standard laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxalines with N-Methylated Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of quinoxalines, with a specific focus on challenges and yield improvement strategies when using N-methylated diamines.
Troubleshooting Guide
Low yields and unexpected side products can be common hurdles in quinoxaline synthesis. This guide addresses specific issues you might encounter, particularly when working with N-methylated diamines.
Issue 1: Low or No Quinoxaline Product Yield
| Potential Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of N-Methylated Diamine | The electron-donating methyl group can increase steric hindrance and, in some cases, alter the basicity of the amine, potentially slowing down the initial condensation step. • Increase Reaction Temperature: Carefully increase the reaction temperature in increments to overcome the activation energy barrier. • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS to determine if a longer reaction time is necessary for completion. • Select an Appropriate Catalyst: Experiment with different Lewis or Brønsted acid catalysts to facilitate the condensation. For instance, cerium(IV) ammonium nitrate (CAN) has been used effectively in aqueous media.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants.[2] • Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, acetic acid, dimethyl sulfoxide (DMSO), or water.[2][3][4] Greener options like water or ethanol are often effective.[4][5] • Protic vs. Aprotic Solvents: Depending on the catalyst and reactants, either protic or aprotic solvents may be more suitable. |
| Catalyst Inactivity or Incompatibility | The chosen catalyst may not be optimal for N-methylated substrates. • Catalyst Screening: A variety of catalysts have been employed for quinoxaline synthesis, including iodine, copper salts, and various nanoparticles.[3][6][7][8] It may be necessary to screen a selection to find the most effective one for your specific N-methylated diamine. • Catalyst Loading: Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. |
Issue 2: Formation of Side Products
| Potential Side Product | Cause and Prevention |
| Benzimidazole Derivatives | Benzimidazoles can form if the 1,2-dicarbonyl compound degrades or contains aldehyde impurities. • Purity of Dicarbonyl Compound: Ensure the purity of the 1,2-dicarbonyl starting material using techniques like NMR or GC-MS before use. Purification by recrystallization or chromatography may be necessary. |
| Over-oxidation Products (e.g., N-oxides) | Harsh reaction conditions or the presence of an oxidizing agent can lead to the formation of quinoxaline N-oxides. • Control Reaction Atmosphere: If not performing an oxidative cyclization, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen, especially at elevated temperatures. • Avoid Strong Oxidizing Agents: Ensure no unintended oxidizing agents are present in the reaction mixture. |
| Mixture of Mono- and Di-methylated Products (in post-synthesis methylation) | When methylating a non-methylated quinoxaline diamine precursor, it can be challenging to achieve selective mono-methylation. • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate). • Choice of Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent can influence the selectivity of methylation. • Purification: Be prepared for careful chromatographic purification to separate the desired mono-methylated product from the di-methylated and unreacted starting material.[9] |
Frequently Asked Questions (FAQs)
Q1: Does the position of the N-methyl group on the diamine affect the reaction?
A1: Yes, the position of the N-methyl group can influence the reactivity and the potential for side reactions. An N-methyl group can introduce steric hindrance, which might affect the rate of condensation. Furthermore, if only one of the amino groups is methylated (e.g., N-methyl-o-phenylenediamine), this can lead to regioselectivity issues if an unsymmetrical 1,2-dicarbonyl compound is used.
Q2: What are some "green" or more environmentally friendly methods for quinoxaline synthesis with N-methylated diamines?
A2: Several green chemistry approaches are applicable.[5][10] These include using water as a solvent, employing reusable catalysts like silica nanoparticles or certain metal oxides, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[3][8][11] Catalyst-free methods under ultrasound irradiation have also been reported.[6]
Q3: How can I improve the yield when using N,N'-dimethyl-1,2-phenylenediamine?
A3: With two N-methyl groups, steric hindrance can be more significant. Consider the following:
-
Higher Temperatures: May be required to overcome the steric hindrance.
-
Longer Reaction Times: The reaction may proceed more slowly.
-
Active Catalysts: Stronger Lewis acids or more active heterogeneous catalysts might be necessary to promote the condensation.
-
Microwave Synthesis: This technique can often improve yields and reduce reaction times for sterically hindered substrates.[11]
Q4: My reaction with an N-methylated diamine is very slow. What is the first thing I should check?
A4: The first step is to re-evaluate your reaction conditions. Confirm the purity of your starting materials, especially the 1,2-dicarbonyl compound. Then, consider incrementally increasing the reaction temperature and monitoring the reaction progress over a longer period. If the reaction is still sluggish, experimenting with a different catalyst would be the next logical step.
Quantitative Data Summary
The following tables summarize yields for quinoxaline synthesis under various conditions. While not all examples use N-methylated diamines, they provide a baseline for comparison and catalyst selection.
Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cerium(IV) Ammonium Nitrate (CAN) | o-phenylenediamine, Benzil | Acetonitrile/Water | Room Temp | 20 min | 80-98 | [1] |
| Iodine | o-phenylenediamine, Hydroxyl ketone | DMSO | Room Temp | 12 h | 80-90 | [5] |
| Zinc Triflate | o-phenylenediamine, α-diketone | Acetonitrile | Room Temp | - | 85-91 | [5] |
| TiO₂-Pr-SO₃H | o-phenylenediamine, Benzil | Ethanol or Solvent-free | Room Temp | 10 min | 95 | [5] |
| HCTU | o-phenylenediamine, Phenacyl bromide | DMF | - | - | Moderate to High | [7] |
| None (Ultrasound) | 1,2-diamines, 1,2-diketones | - | - | - | 80-99 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis using an N-Methylated Diamine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the N-methylated o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% of an acid catalyst or a specified weight of a heterogeneous catalyst).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinoxaline derivative.
Protocol 2: Post-Synthesis N-Methylation of a Quinoxaline Diamine
This protocol is for the methylation of a pre-formed quinoxaline diamine.
-
Reactant Preparation: To a solution of the quinoxaline diamine (1.0 mmol) in an appropriate solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate, 2.0-3.0 mmol).
-
Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide, 1.0-1.2 mmol for mono-methylation) dropwise at room temperature or 0 °C.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired N-methylated quinoxaline from unreacted starting material and any di-methylated byproducts.[9]
Visualizations
Caption: Troubleshooting workflow for low quinoxaline yield.
Caption: Logical flow for identifying and mitigating side products.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. scielo.br [scielo.br]
- 7. acgpubs.org [acgpubs.org]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mtieat.org [mtieat.org]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Preventing Byproduct Formation in Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzimidazoles?
A1: The two most traditional and widely used methods for synthesizing benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or amides) under acidic conditions, often with heating.[1][2][3] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde, which typically requires an oxidative step to form the final benzimidazole ring from a Schiff base intermediate.[1][3]
Q2: What are the primary byproducts I should be aware of during benzimidazole synthesis?
A2: The most common byproducts in benzimidazole synthesis include:
-
1,2-disubstituted benzimidazoles: These form when two molecules of an aldehyde react with one molecule of o-phenylenediamine.[4] This is particularly prevalent in the Weidenhagen synthesis.
-
Colored impurities: These often arise from the oxidation of the o-phenylenediamine starting material, which is sensitive to air and oxidizing agents.[5]
-
Unreacted starting materials: Incomplete reactions can leave residual o-phenylenediamine and carboxylic acid or aldehyde.
-
N-oxides: Under certain oxidative conditions, benzimidazole N-oxides can be formed.
Q3: My reaction is sluggish or yields are consistently low. What should I investigate first?
A3: Low yields are a frequent issue. The initial parameters to optimize are the choice of catalyst and solvent. The reaction temperature and duration are also critical factors. For example, polar solvents like methanol and ethanol have been demonstrated to provide high yields in certain catalytic systems. Without a catalyst, conversion rates can be significantly lower and reaction times much longer.
Q4: How can I minimize the formation of colored impurities in my product?
A4: Colored impurities often result from the oxidation of o-phenylenediamine. To mitigate this, consider the following:
-
Use high-purity starting materials: Ensure the o-phenylenediamine is as pure as possible.
-
Inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.
-
Purification: If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated carbon followed by filtration.[5]
Troubleshooting Guides
Issue 1: Formation of 1,2-Disubstituted Benzimidazole Byproducts
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of a second product with a molecular weight corresponding to the addition of a second aldehyde-derived substituent.
-
Difficulty in purifying the desired 2-substituted benzimidazole due to a byproduct with similar polarity.
Possible Causes:
-
Stoichiometry: Using an excess of the aldehyde reactant in the Weidenhagen synthesis.
-
Reaction Conditions: Certain catalysts and solvents can favor the formation of the 1,2-disubstituted product. For instance, some Lewis acid catalysts like Er(OTf)₃ can selectively yield 1,2-disubstituted products with electron-rich aldehydes.[6]
Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[6]
-
Catalyst and Solvent Selection: The choice of catalyst and solvent can significantly influence selectivity. Refer to the data tables below for guidance on selecting conditions that favor the formation of the desired product. For example, some studies have shown that specific catalysts can selectively produce 2-substituted benzimidazoles.[7][8]
-
Reaction Temperature: Lowering the reaction temperature may help to control the reactivity and reduce the formation of the disubstituted byproduct.
Issue 2: Persistent Colored Impurities in the Final Product
Symptoms:
-
The isolated product is yellow, brown, or otherwise discolored, even after initial purification attempts.
Possible Causes:
-
Oxidation of o-phenylenediamine: The starting diamine is prone to air oxidation, leading to colored polymeric impurities.
-
Side reactions: High reaction temperatures or prolonged reaction times can lead to decomposition and the formation of colored byproducts.
Solutions:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product. After a brief period, the charcoal is removed by hot filtration.[5]
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese dioxide and the color can then be removed by adding solid sodium bisulfite until the solution is clear, followed by cooling and crystallization.[9]
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be employed to separate them from neutral, non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The aqueous layer can then be neutralized to precipitate the purified benzimidazole.
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₂-MIL-125(Ti) MOF | Methanol | 60 | 2 | ~91 | [10] |
| No Catalyst | Methanol | 60 | 2 | Trace | [10] |
| Cobalt (II) acetylacetone | Methanol | Room Temp | - | 97 | [11] |
| NH₄Cl | Chloroform | Room Temp | 4 | 94 | [12] |
| LaCl₃ | Acetonitrile | Room Temp | 2-4 | 85-95 | [3] |
| Er(OTf)₃ | Water | Room Temp | 0.25 | 72 (1,2-disubstituted) | [6] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | Room Temp | - | High | [7] |
Table 2: Influence of Solvent on the Yield of 2-Phenylbenzimidazole
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Cobalt (II) acetylacetone | - | - | 97 | [11] |
| Ethanol | Cobalt (II) acetylacetone | - | - | - | [11] |
| Chloroform | NH₄Cl | Room Temp | 4 | 40 (initially), 94 (optimized) | [12] |
| Acetonitrile | No Catalyst | Room Temp | - | Low | [12] |
| DMF | No Catalyst | Room Temp | - | Low | [12] |
| Water | Er(OTf)₃ | Room Temp | 0.25 | 72 (1,2-disubstituted) | [6] |
| Ethyl Lactate | - | 100 | - | Insufficient | [13] |
| Water | - | 100 | 2 | 89.7 (1,2-disubstituted) | [13] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.[1]
Materials:
-
o-phenylenediamine (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
10% Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.
-
Add a catalytic amount of PPA or p-TsOH.
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acid.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent.[1]
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a general method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde.[1]
Materials:
-
o-phenylenediamine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Catalyst/oxidant (e.g., p-TsOH, H₂O₂, Na₂S₂O₅)
-
Solvent (e.g., DMF, ethanol, acetonitrile)
-
Ice-cold water
Procedure:
-
Dissolve the o-phenylenediamine in a suitable solvent in a round-bottom flask.
-
Add the aldehyde and the chosen catalyst/oxidant.
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.[1]
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for the purification of crude benzimidazole derivatives.[5]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude benzimidazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for addressing the formation of 1,2-disubstituted byproducts.
Caption: General experimental workflow for the synthesis and purification of benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Methylation of 4-Bromo-o-phenylenediamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of N-methylation of 4-bromo-o-phenylenediamine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this synthesis.
Introduction
The N-methylation of 4-bromo-o-phenylenediamine is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. Achieving selective mono-methylation without side reactions such as di-methylation or quaternization can be challenging. Furthermore, the presence of two amino groups in the ortho-phenylenediamine moiety introduces the issue of regioselectivity, leading to the potential formation of N1-methyl and N2-methyl isomers. This guide provides methodologies and troubleshooting advice to optimize this reaction for high yield and selectivity.
Data Presentation: Comparison of N-Methylation Methods
The choice of methylating agent and reaction conditions significantly impacts the yield and selectivity of the N-methylation of aromatic amines. Below is a summary of common methods with expected outcomes for a substrate like 4-bromo-o-phenylenediamine.
| Methylating Agent/Method | Typical Reagents | Base | Solvent | Temperature (°C) | Typical Yield (Mono-methylated) | Key Advantages & Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | None (Formic acid is the reductant and acid catalyst) | Formic Acid/Water | 80-100 | Good to Excellent | Advantages: Avoids over-methylation (stops at the tertiary amine).[1][2] Disadvantages: Requires high temperatures; formic acid can be corrosive. |
| Reductive Amination | Paraformaldehyde, Sodium triacetoxyborohydride | Acetic Acid (catalyst) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | Good to Excellent | Advantages: Mild reaction conditions; high selectivity for mono-methylation. Disadvantages: Sodium triacetoxyborohydride can be moisture-sensitive. |
| Methyl Iodide | Methyl Iodide (CH₃I) | K₂CO₃, NaH, or other non-nucleophilic bases | Acetone, DMF, Acetonitrile | Room Temperature to Reflux | Variable | Advantages: Highly reactive methylating agent. Disadvantages: High risk of di-methylation and quaternization; methyl iodide is toxic.[3] |
| Dimethyl Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Water | Room Temperature to Reflux | Variable | Advantages: Less volatile and more economical than methyl iodide. Disadvantages: Highly toxic and carcinogenic; risk of over-methylation. |
Experimental Protocols
Protocol 1: Selective Mono-N-Methylation via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the methylation of aromatic amines and is designed to favor mono-methylation while preventing the formation of quaternary ammonium salts.[1][2][4][5][6]
Materials:
-
4-bromo-o-phenylenediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (for workup)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-o-phenylenediamine (1.0 eq).
-
Add an excess of formaldehyde solution (2.0-2.5 eq).
-
Slowly add an excess of formic acid (2.0-2.5 eq) to the stirred mixture. The addition may be exothermic.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a concentrated NaOH or KOH solution to a pH > 10. Perform this step in an ice bath as it is highly exothermic.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-methylated product from any unreacted starting material and di-methylated byproducts.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low conversion, and I'm recovering a lot of starting material. What can I do?
A1: Low conversion can be due to several factors:
-
Insufficient Reagents: For the Eschweiler-Clarke reaction, ensure you are using a sufficient excess of both formaldehyde and formic acid (at least 2 equivalents of each).
-
Low Reaction Temperature: The Eschweiler-Clarke reaction typically requires heating to drive the formation of the iminium ion and subsequent reduction.[1] Ensure your reaction temperature is between 90-100 °C.
-
Short Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the starting material is consumed. Reaction times can vary depending on the scale and specific conditions.
Q2: I am observing the formation of a significant amount of di-methylated product. How can I improve the selectivity for mono-methylation?
A2: Over-methylation is a common issue. To favor mono-methylation:
-
Control Stoichiometry: When using highly reactive methylating agents like methyl iodide or dimethyl sulfate, carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of the methylating agent is recommended.
-
Eschweiler-Clarke Reaction: This method is inherently less prone to over-methylation beyond the tertiary amine stage.[1]
-
Reductive Amination: Using a controlled amount of paraformaldehyde and a mild reducing agent like sodium triacetoxyborohydride can provide high selectivity for mono-methylation.
Q3: How can I control which of the two amino groups in 4-bromo-o-phenylenediamine gets methylated (N1 vs. N2)?
A3: Achieving high regioselectivity between the two amino groups of an unsymmetrically substituted o-phenylenediamine is challenging. The relative nucleophilicity of the two amino groups is influenced by electronic and steric factors. In 4-bromo-o-phenylenediamine, the amino group meta to the bromine (at position 2) is generally more nucleophilic than the amino group ortho to the bromine (at position 1) due to the electron-withdrawing inductive effect of the bromine. Therefore, methylation is likely to preferentially occur at the N2 position. To enhance selectivity, you could consider:
-
Protecting Groups: A strategy involving the selective protection of one amino group, followed by methylation of the other and subsequent deprotection, can provide unambiguous regiocontrol.
-
Directed C-H Amination: Advanced methods involving directed C-H amination can offer high regioselectivity, though these are often more complex to implement.[7][8]
Q4: I have a mixture of N1-methyl and N2-methyl isomers. How can I separate them?
A4: The separation of regioisomers can often be achieved by:
-
Column Chromatography: Careful flash column chromatography on silica gel using an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve isomers with different polarities.
-
Recrystallization: If one isomer is significantly less soluble in a particular solvent system, fractional recrystallization may be an effective purification method.
Q5: How can I confirm the identity of the N1- and N2-methyl isomers?
A5: Spectroscopic methods, particularly NMR, are crucial for distinguishing between the isomers. The chemical shifts of the aromatic protons and the N-H protons will be different for each isomer due to the proximity of the methyl group to different neighboring protons. For example, in the ¹H NMR spectrum, the aromatic proton adjacent to the NH-CH₃ group will likely show a different chemical shift and coupling pattern compared to the proton adjacent to the NH₂ group.
Visualizing the Workflow and Logic
Experimental Workflow for N-Methylation
Caption: Experimental workflow for the Eschweiler-Clarke N-methylation.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-N1-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Bromo-N1-methylbenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The potential impurities largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 4-bromo-2-nitroaniline or 4-bromo-N-methyl-2-nitroaniline.
-
Over-methylated products: N,N'-dimethyl-4-bromobenzene-1,2-diamine can be a significant impurity if the methylation step is not carefully controlled.
-
Positional isomers: Depending on the bromination strategy, other bromo-isomers may be formed in small amounts.
-
Oxidation products: Aromatic diamines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[1]
Q2: My purified this compound darkens over time. How can I prevent this?
Aromatic diamines are prone to oxidation by atmospheric oxygen, which is often accelerated by light and trace metal contaminants, leading to discoloration. To minimize this:
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the purified compound in a dark, cool place under an inert atmosphere. Amber vials are recommended. The product should be stored at room temperature in a dark place under an inert atmosphere.
Q3: What are the key differences in purification strategies for this compound compared to its parent compound, 4-bromobenzene-1,2-diamine?
The primary difference lies in the presence of the N-methyl group. This group slightly increases the compound's basicity and steric hindrance around one of the amino groups. This can influence its interaction with stationary phases in chromatography and its solubility in various solvents, potentially requiring adjustments to purification protocols.
Troubleshooting Guides
Issue 1: Low Recovery During Silica Gel Column Chromatography
Problem: Significant loss of this compound is observed during purification by silica gel column chromatography.
Cause: The basic nature of the diamine can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the surface of the silica gel.
Solutions:
-
Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the packed column with the eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃). This will neutralize the acidic sites on the silica.[1]
-
Use an Alternative Stationary Phase:
-
Deactivated Silica Gel: Prepare this by treating standard silica gel to reduce its acidity.
-
Basic Alumina: This is a suitable alternative for the purification of basic compounds.[1]
-
Amine-Functionalized Silica: This specialized stationary phase is designed for amine purification and can significantly improve recovery.[1]
-
-
Check Compound Stability: Before committing the entire batch to a column, perform a small-scale test. Spot a solution of the crude material on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it may indicate that the compound is degrading on the silica.[1]
Issue 2: "Oiling Out" During Recrystallization
Problem: Instead of forming solid crystals, the this compound separates as an oil during recrystallization.
Cause: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point in that particular solvent, or if the solution is supersaturated.
Solutions:
-
Reduce Concentration: If the initial solution is too concentrated, the compound may precipitate too quickly as a liquid. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.[1]
-
Slow Cooling: Rapid cooling can "shock" the solution, leading to oil formation instead of an ordered crystal lattice. Allow the hot, saturated solution to cool slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[1]
-
Change Solvent System: The chosen solvent may be too effective, even at low temperatures. Try a different solvent or a mixed solvent system. A good recrystallization solvent will dissolve the compound when hot but have poor solubility when cold. For aromatic compounds, solvent systems like toluene/hexane or ethyl acetate/heptane can be effective.[1]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Typical Eluent | Hexane:Ethyl Acetate (e.g., 4:1) + 1% NEt₃ | Toluene or Ethyl Acetate/Heptane |
| Loading Capacity | ~1g crude per 50-100g silica[2] | N/A |
| Typical Recovery | 60-85%[1] | 70-90%[1] |
| Solvent Volume | High | Moderate[1] |
| Achievable Purity | >98%[1] | >98% (if impurities are minimal)[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). An ideal system will result in an Rf value of approximately 0.3 for the product. It is recommended to add 1% triethylamine to the TLC solvent jar to improve the spot shape.[1]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column, ensuring no air bubbles are trapped. A layer of sand at the top of the silica bed can prevent disturbance.[2]
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.[2]
-
Dry Loading: For better separation, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine). Gradually increase the polarity of the eluent to speed up the elution of the product.[2]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.[1] Potential single solvents include ethanol, isopropanol, or toluene. Mixed solvent systems like ethyl acetate/hexane may also be effective.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until it completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat until the solution is clear before allowing it to cool.[1]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of the crude product.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Column Chromatography Purification of N-Substituted Bromo-diaminobenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-substituted bromo-diaminobenzenes via column chromatography.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of N-substituted bromo-diaminobenzenes.
Problem 1: Poor Separation or Co-elution of the Product with Impurities
| Possible Cause | Solution |
| Incorrect Solvent System Polarity | The polarity of the eluent is critical for good separation. If the Rf value of your product on a TLC plate is not within the optimal range of 0.2-0.4, the solvent system needs adjustment. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio) if the Rf is too high, and increase it if the Rf is too low. |
| Similar Polarity of Product and Impurities | If impurities have very similar polarity to the product, consider using a different solvent system to alter the selectivity. For instance, replacing hexane with toluene can disrupt pi-stacking interactions between aromatic compounds and may improve separation.[1] A shallower solvent gradient during elution can also enhance the resolution of closely eluting compounds.[2] |
| Over-alkylation or Incomplete Reaction | Common impurities in N-alkylation reactions include unreacted starting materials (e.g., 4-bromo-1,2-phenylenediamine) and over-alkylated products (e.g., N,N'-disubstituted derivatives).[2] These impurities often have different polarities and can be separated by carefully optimizing the solvent gradient. |
Problem 2: Peak Tailing or Streaking of the Product on the Column
| Possible Cause | Solution |
| Interaction with Acidic Silica Gel | N-substituted bromo-diaminobenzenes are basic compounds that can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[1] |
| Solution A: Add a Basic Modifier | To mitigate this interaction, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Solution B: Use an Alternative Stationary Phase | If peak tailing persists, consider using a less acidic stationary phase such as neutral alumina or an amine-functionalized silica gel.[1] |
Problem 3: Low or No Recovery of the Product from the Column
| Possible Cause | Solution |
| Irreversible Adsorption on Silica Gel | The basic nature of the diaminobenzene derivative can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel. |
| Solution A: Pre-treat the Silica Gel | Before loading the sample, equilibrate the column by flushing it with the eluent containing triethylamine. This pre-treatment helps to neutralize the active sites on the silica gel.[1] |
| Solution B: Use a More Polar Eluent | A gradual increase in the polarity of the mobile phase (gradient elution) can help to elute strongly adsorbed compounds. In some cases, a final flush with a highly polar solvent, such as methanol, may be necessary to recover all the material from the column. |
| Degradation of the Compound on the Column | Aromatic diamines can be sensitive to the acidic environment of the silica gel and may degrade during purification. |
| Solution: Minimize Residence Time | Use a slightly more polar solvent system to speed up the elution without compromising separation, thus minimizing the time the compound spends on the column.[1] Running the column under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[1] |
Problem 4: Product Elutes with an Unwanted Yellow/Brown Color
| Possible Cause | Solution |
| Air Oxidation | Aromatic diamines are susceptible to air oxidation, which can result in the formation of colored impurities.[2] |
| Solution A: Use Degassed Solvents | Degas the solvents prior to use by bubbling an inert gas, such as nitrogen or argon, through them to remove dissolved oxygen.[1] |
| Solution B: Run the Column Under Inert Atmosphere | Performing the entire chromatography under an inert atmosphere can significantly reduce oxidation.[1] |
| Solution C: Activated Carbon Treatment | If the crude product is already colored, a small amount of activated charcoal can be used during a pre-purification recrystallization step to remove some of the colored impurities. However, use charcoal sparingly as it can also adsorb the desired product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of N-substituted bromo-diaminobenzenes?
A good starting point for developing a separation method is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common initial eluent is 10-20% ethyl acetate in hexane. Due to the basic nature of the diamine, it is highly recommended to add 0.1-1% of triethylamine (TEA) to the eluent to prevent peak tailing. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired product.
Q2: How can I visualize N-substituted bromo-diaminobenzenes on a TLC plate?
These compounds are typically UV active due to the aromatic ring and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. Alternatively, staining with a potassium permanganate (KMnO₄) solution can be effective, as aromatic amines are readily oxidized, appearing as yellow or brown spots.
Q3: My product is still impure after one column. What should I do?
If the product remains impure, a second column chromatography may be necessary. Before proceeding, analyze the impurities by TLC. If the impurities are very close to your product's Rf value, consider using a shallower solvent gradient or a different solvent system to improve separation. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be a highly effective purification step after the initial column.[2]
Q4: How does the N-substituent (alkyl vs. aryl) affect the chromatography?
The nature of the N-substituent influences the overall polarity of the molecule. Generally, N-aryl substituents will be less polar than smaller N-alkyl substituents due to the increased non-polar surface area of the aromatic ring. This means that an N-aryl substituted bromo-diaminobenzene will likely have a higher Rf value and elute earlier from the column than its N-alkyl counterpart in the same solvent system. The specific steric and electronic effects of the substituent will also play a role in the interaction with the stationary phase.
Q5: How does the position of the bromine atom affect the purification?
The position of the bromine atom on the benzene ring affects the molecule's dipole moment and overall polarity, which in turn influences its retention on the silica gel. Isomers with different bromine positions will likely have slightly different Rf values. While these differences can be subtle, they can be exploited for separation by using a high-efficiency column and a carefully optimized shallow solvent gradient.
Q6: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable alternative. For basic compounds like aromatic amines, using a mobile phase with a slightly basic pH (by adding a modifier like triethylamine) can improve peak shape and retention. A common mobile phase for reversed-phase separation of these compounds would be a gradient of acetonitrile and water with 0.1% TEA.[2]
Data Presentation
Table 1: Typical Column Chromatography Conditions for N-Substituted Bromo-diaminobenzenes
| Compound Structure | Stationary Phase | Mobile Phase (Eluent) | Typical Rf |
| 4-Bromo-N1-ethylbenzene-1,2-diamine | Silica Gel | 10-30% Ethyl Acetate in Hexane + 0.5% Triethylamine | ~0.3 in 20% EtOAc/Hexane |
| N-Aryl-4-bromo-1,2-phenylenediamine | Silica Gel | 5-20% Ethyl Acetate in Hexane + 0.5% Triethylamine | ~0.4 in 15% EtOAc/Hexane |
| N,N'-Dialkyl-4-bromo-1,2-phenylenediamine | Silica Gel | 20-50% Ethyl Acetate in Hexane + 0.5% Triethylamine | ~0.25 in 30% EtOAc/Hexane |
| 3-Bromo-N1-phenylbenzene-1,2-diamine | Silica Gel | 10-25% Ethyl Acetate in Hexane + 0.5% Triethylamine | ~0.35 in 20% EtOAc/Hexane |
Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and exact solvent composition.
Experimental Protocols
Protocol 1: Column Chromatography Purification of a Crude N-Substituted Bromo-diaminobenzene
This protocol outlines a general procedure for the purification of a crude N-substituted bromo-diaminobenzene using silica gel column chromatography.
1. Materials and Reagents:
-
Crude N-substituted bromo-diaminobenzene
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems containing 0.5% TEA.
-
Identify a solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column (a general rule is to use 50-100g of silica gel per 1g of crude material).[1]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
If necessary, perform a gradient elution by gradually increasing the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate).
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified N-substituted bromo-diaminobenzene.
-
Mandatory Visualization
References
Technical Support Center: Recrystallization of 4-Bromo-N₁-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-N₁-methylbenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for 4-Bromo-N₁-methylbenzene-1,2-diamine?
A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[1] For aromatic amines like 4-Bromo-N₁-methylbenzene-1,2-diamine, various solvent systems can be effective. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.[1][2]
Potential Solvent Systems:
| Solvent/Mixture | Expected Behavior |
| Heptane/Ethyl Acetate | A non-polar/polar mixture that is often effective for aromatic compounds.[1] |
| Toluene/Hexane | Another non-polar/polar combination suitable for aromatic compounds.[1] |
| tert-Butyl methyl ether | Has been successfully used for the recrystallization of the related compound, 4-bromo-o-phenylenediamine.[3][4] |
| Ethanol/Water | A polar protic/polar aprotic mixture that can be effective. |
| Dichloromethane/Hexane | A chlorinated/non-polar system that may provide good results. |
Q2: My purified 4-Bromo-N₁-methylbenzene-1,2-diamine darkens over time. Why is this happening and how can I prevent it?
Aromatic amines, particularly diamines, are susceptible to air oxidation, which leads to the formation of colored impurities.[1] This process can be accelerated by light and trace metal impurities.
Prevention Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[1]
-
Degassed Solvents: Use solvents that have been degassed to reduce the amount of dissolved oxygen.[1]
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere.
Q3: Should I choose column chromatography or recrystallization for purification?
The choice of purification method depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is often preferred for larger quantities if the crude material is relatively pure (>90%). It is generally a faster and more economical method in terms of solvent usage compared to chromatography.[1]
-
Column Chromatography is more effective for removing impurities with significantly different polarities from the desired product or when multiple impurities are present. It is the better option for crude materials with lower purity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 4-Bromo-N₁-methylbenzene-1,2-diamine.
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the solvent or the solution becomes supersaturated above the compound's melting point, forming a liquid layer instead of solid crystals.[1]
| Cause | Solution |
| Solution is too concentrated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.[1][5] |
| Cooling is too rapid. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5][6] |
| Inappropriate solvent. | The solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a mixed solvent system.[1] |
| High impurity level. | The presence of impurities can lower the melting point of the mixture. Consider purifying by column chromatography first or performing a hot filtration to remove insoluble impurities.[7] |
Issue 2: No crystals form upon cooling.
This is often due to using too much solvent or the formation of a supersaturated solution.[2][5]
| Cause | Solution |
| Too much solvent was added. | Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[5][7] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[2][5][7] |
| Inadequate cooling. | Ensure the solution has been cooled sufficiently, for example, in an ice-water bath, to maximize crystal formation.[1][8] |
Issue 3: The crystal yield is very low.
A low yield can result from several factors during the recrystallization process.[2]
| Cause | Solution |
| Using too much solvent. | Use the minimum amount of near-boiling solvent required to dissolve the crude product.[2] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration to prevent the compound from crystallizing out along with the impurities. |
| Washing with too much cold solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1][2] |
| Incomplete crystallization. | Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 30 minutes is recommended.[1] |
Experimental Protocols
1. Solvent Selection Protocol
-
Place a small amount (10-20 mg) of the crude 4-Bromo-N₁-methylbenzene-1,2-diamine into several test tubes.
-
Add a few drops of a different potential solvent to each test tube.
-
Gently heat the test tubes. A good solvent will completely dissolve the compound when hot.[1]
-
Allow the test tubes to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large amount of crystals.[1]
2. Recrystallization Protocol
-
Dissolution: Place the crude 4-Bromo-N₁-methylbenzene-1,2-diamine in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask and place it on an insulating surface.[1][7]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
Visualizations
Caption: General workflow for the recrystallization of 4-Bromo-N₁-methylbenzene-1,2-diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Air-Sensitive Aromatic Diamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity and oxidation of aromatic diamines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My aromatic diamine has changed color (e.g., from white/colorless to yellow/brown). What happened, and is it still usable?
A1: A color change in your aromatic diamine is a common indicator of oxidation. Aromatic diamines are susceptible to air oxidation, which leads to the formation of colored impurities, often quinone-imine structures. The usability of the compound depends on the extent of oxidation and the tolerance of your specific application to these impurities. For high-purity applications, it is recommended to purify the diamine before use or use a fresh, unopened container.
Q2: What are the primary degradation pathways for aromatic diamines?
A2: The primary degradation pathway for aromatic diamines is oxidation.[1][2][3] This can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The oxidation process often involves the formation of radical cations, which can then couple to form colored polymeric byproducts.[4][5][6]
Q3: What are the ideal storage conditions for air-sensitive aromatic diamines?
A3: To minimize degradation, aromatic diamines should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[7][8] Using amber glass vials or containers that block UV light is also recommended. For highly sensitive compounds, storage in a glove box or a desiccator with an inert atmosphere is ideal.[9][10]
Q4: What solvents are recommended for preparing solutions of aromatic diamines?
A4: It is best to use high-purity, anhydrous, and deoxygenated solvents. Common choices for dissolving aromatic diamines include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. Ensure that the solvent is compatible with your downstream application. Always handle the solvent and prepare the solution under an inert atmosphere to prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of aromatic diamines.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Reaction Yields | Degradation of the aromatic diamine due to oxidation. | - Use freshly purified or newly purchased diamine. - Handle the diamine under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). - Deoxygenate all solvents and reagents before use. |
| Unexpected Side Products in Reaction | Presence of oxidized impurities in the starting material. | - Purify the aromatic diamine by recrystallization or column chromatography before use. - Analyze the purity of the diamine by HPLC or GC-MS before starting the reaction. |
| Poor Solubility of the Diamine | The diamine may have polymerized due to oxidation. | - Attempt to dissolve a small sample in a range of solvents. If solubility is still an issue, it is likely significantly degraded. - Use a fresh batch of the diamine. |
| Baseline Noise or Ghost Peaks in Chromatography | Contamination from handling or storage. | - Ensure all glassware is scrupulously clean and oven-dried to remove moisture.[11][12] - Use high-purity solvents and filter them before use. - Check for septum bleed if using a septum-sealed vial. |
Experimental Protocols
Protocol 1: Purification of a Colored Aromatic Diamine by Recrystallization
This protocol describes a general method for purifying an aromatic diamine that has developed color due to oxidation.
Materials:
-
Oxidized aromatic diamine
-
A suitable solvent system (e.g., ethanol/water, toluene/hexanes)
-
Activated carbon (optional)
-
Inert gas source (nitrogen or argon)
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine an appropriate solvent system where the diamine is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In the flask, dissolve the oxidized diamine in a minimal amount of the hot solvent under a gentle stream of inert gas.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
-
Hot Filtration: While still hot, filter the solution through a fluted filter paper to remove the activated carbon or any insoluble impurities. Perform this step quickly to avoid premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum or in a desiccator under an inert atmosphere.
Protocol 2: Analysis of Aromatic Diamine Purity by HPLC
This protocol provides a general method for assessing the purity of an aromatic diamine and detecting oxidative impurities.
Materials:
-
Aromatic diamine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the aromatic diamine and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of water and acetonitrile with 0.1% TFA. De-gas the mobile phase before use.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient from 10% acetonitrile in water to 90% acetonitrile in water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the diamine and expected impurities absorb (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and run the HPLC method. The appearance of multiple peaks, especially those with longer retention times, may indicate the presence of oxidation products.
Visual Guides
Caption: Oxidation pathway of aromatic diamines.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. nbinno.com [nbinno.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ossila.com [ossila.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Troubleshooting Low Reactivity of 4-Bromo-N1-methylbenzene-1,2-diamine in Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reactivity of 4-Bromo-N1-methylbenzene-1,2-diamine in various coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your synthetic protocols.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Ensure the boronic acid or ester coupling partner is fresh and has been stored under appropriate conditions. Electron-deficient or heteroaromatic boronic acids can be particularly prone to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates if this is a persistent issue.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh, high-quality catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.
-
Base Selection: The choice of base is crucial for the activation of the boronic acid.[2] For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Stronger bases like sodium or potassium tert-butoxide may be necessary for less reactive systems but can introduce side reactions.
-
Solvent and Temperature: The solvent system must be appropriate for the specific catalyst and substrates. Common choices include toluene, dioxane, or DMF, often with a small amount of water. The reaction temperature may need to be optimized; higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.
-
Q2: I am struggling with a Buchwald-Hartwig amination using this compound. What are the common pitfalls?
A2: The Buchwald-Hartwig amination can be a powerful tool for C-N bond formation, but its success with this compound can be influenced by several factors:
-
Catalyst System Selection: The combination of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base Compatibility: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] However, these strong bases can be incompatible with certain functional groups. Weaker bases like cesium carbonate or potassium phosphate may be viable alternatives, though they might require higher reaction temperatures or longer reaction times.
-
Substrate-Specific Challenges:
-
Steric Hindrance: The N1-methyl group introduces some steric bulk around the adjacent primary amine. This could potentially lead to side reactions or inhibit the desired coupling.
-
Chelation: The diamine functionality could potentially chelate to the palladium center, which might affect the catalytic activity. The choice of a suitable ligand is key to minimizing this effect.
-
Q3: Why might this compound show lower reactivity compared to 4-bromo-1,2-phenylenediamine?
A3: The difference in reactivity can be attributed to a combination of electronic and steric effects introduced by the N-methyl group:
-
Electronic Effects: The methyl group is electron-donating, which increases the electron density on the nitrogen it is attached to (N1). This enhanced nucleophilicity can be beneficial in some reactions.
-
Steric Effects: The methyl group also introduces steric hindrance around the N1-nitrogen and the adjacent primary amine. This steric bulk can impede the approach of the palladium catalyst during oxidative addition or hinder subsequent steps in the catalytic cycle, potentially leading to a slower reaction rate.[5]
The overall reactivity is a balance between these activating electronic effects and deactivating steric effects.[5]
Q4: My purification of the product is proving difficult, with the compound streaking on the silica gel column. How can I improve the purification?
A4: The basic nature of the diamine functionality can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some solutions:
-
Neutralize the Stationary Phase: Pre-flushing the silica gel column with an eluent containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃), can neutralize the acidic sites on the silica.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like deactivated silica gel or basic alumina.[6]
-
Reverse-Phase Chromatography: This can be a good alternative for purifying basic compounds. A common mobile phase would be a gradient of acetonitrile and water with a modifier like 0.1% triethylamine.[7]
Q5: I am observing the formation of benzimidazole derivatives as a side product. How can this be avoided?
A5: The 1,2-diamine moiety is a precursor for the synthesis of benzimidazoles, often by condensation with aldehydes or carboxylic acids.[8][9] If your reaction mixture contains any aldehyde or carboxylic acid impurities, or if the reaction conditions can lead to their in-situ formation, you may observe this side reaction. Ensure all your starting materials and solvents are pure and free from such contaminants.
Data Presentation: Suggested Starting Conditions for Coupling Reactions
The following tables provide generalized starting conditions for common coupling reactions. These should be considered as a starting point and may require optimization for your specific system.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ is a Pd(0) source; others are pre-catalysts.[3] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (4-10 mol%) | Bulky, electron-rich phosphine ligands are often effective.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Base choice is crucial and substrate-dependent.[2] |
| Solvent | Toluene, 1,4-Dioxane/H₂O, or DMF | Ensure solvents are degassed.[1] |
| Temperature | 80-110 °C | Optimization may be required. |
Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%) | [10][11] |
| Ligand | XPhos, BINAP, or XantPhos (2-8 mol%) | Ligand choice is critical for success.[10][12] |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.2-2 equivalents) | Stronger bases are often required.[10] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80-120 °C | Monitor for potential catalyst decomposition at higher temperatures. |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
General Protocol for Benzimidazole Synthesis from an Aldehyde
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equiv.) and a substituted aldehyde (1 equiv.) in a suitable solvent (e.g., ethanol, DMF).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent, depending on the chosen methodology.
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction typically proceeds through the formation of a Schiff base followed by intramolecular cyclization and oxidation.[8]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, the product can be isolated by extraction or by pouring the reaction mixture into ice-water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[8]
Visualizations
Caption: A decision tree for troubleshooting low coupling reaction yields.
Caption: Key factors influencing the chemical reactivity of the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Selection for 4-Bromo-N1-methylbenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection for reactions involving 4-Bromo-N1-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence catalyst selection?
A1: this compound has two key reactive sites: the two amino groups (a primary amine and a secondary N-methyl amine) and the bromine atom on the aromatic ring.
-
Diamine Functionality: The adjacent amino groups are nucleophilic and readily participate in condensation reactions with aldehydes, carboxylic acids, or 1,2-dicarbonyl compounds to form heterocyclic structures like benzimidazoles and quinoxalines.[1][2] Catalyst selection for these reactions often involves acid or base catalysis, or specific condensing agents.
-
Aryl Bromide: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[3] This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this position. Catalyst selection here is critical and typically involves a palladium precursor and a specialized ligand.
Q2: How does the N-methyl group affect the reactivity of the diamine compared to its unsubstituted counterpart, 4-bromo-1,2-phenylenediamine?
A2: The N-methyl group introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can increase the nucleophilicity of the nitrogen it is attached to. However, it also introduces steric hindrance, which can slow down the reaction rate at this site compared to the unsubstituted primary amine.[2] This difference in reactivity can be exploited to achieve regioselectivity in certain reactions.[2]
Q3: What are the initial factors to consider when selecting a catalyst for a cross-coupling reaction with this substrate?
A3: For palladium-catalyzed cross-coupling reactions, the primary considerations are the choice of the palladium precursor, the ligand, the base, and the solvent.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][5]
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice depends on the specific reaction (e.g., XPhos for Buchwald-Hartwig, PPh₃ for Suzuki).[4][5]
-
Base: A base is required to activate one of the coupling partners. Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[4][5]
-
Solvent: The solvent must be compatible with the reactants and catalyst system. Common choices include toluene, dioxane, DMF, and THF.[3][4]
Troubleshooting Guides
Guide 1: Benzimidazole & Quinoxaline Synthesis (Condensation Reactions)
Q: My condensation reaction to form a benzimidazole or quinoxaline is slow or results in a low yield. What steps can I take?
A:
-
Catalyst Choice: While some quinoxaline syntheses proceed without a catalyst, benzimidazole formation often benefits from one.[2][6] Try adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a mild oxidant like sodium metabisulfite or H₂O₂.[6][7] For benzimidazole synthesis from aldehydes, various catalysts like ceric ammonium nitrate (CAN) have also been reported to be effective.[8]
-
Reaction Temperature: Increase the reaction temperature. Many condensation reactions require heating or refluxing to proceed at a reasonable rate.[2][7]
-
Solvent: Ensure your solvent is appropriate. Ethanol and acetic acid are commonly used for these types of condensations.[2]
-
Water Removal: These reactions produce water as a byproduct. Using a Dean-Stark apparatus or adding a dehydrating agent can help drive the reaction to completion.
Q: I am observing the formation of significant side products. How can I improve selectivity?
A:
-
Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants (typically 1:1 for the diamine and the carbonyl compound).[1]
-
Temperature Control: Running the reaction at a lower temperature may favor the desired product and reduce the formation of degradation products or tars.
-
Purification: If side product formation is unavoidable, optimize your purification method. Recrystallization or column chromatography are often effective for these types of products.[2]
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) shows no conversion of the starting material. What are the likely causes?
A:
-
Inactive Catalyst: The most common issue is an inactive catalyst.
-
Oxygen Sensitivity: Many Pd(0) catalysts and ligands are sensitive to air. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen).[4][9]
-
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst. Use high-purity, anhydrous solvents and degas them before use.[10]
-
-
Incorrect Base: The base may be too weak or insoluble in the reaction medium. For Suzuki couplings, an aqueous solution of Na₂CO₃ is common, while Buchwald-Hartwig reactions often require a stronger, non-aqueous base like NaOtBu.[4][9]
-
Low Temperature: Many cross-coupling reactions require elevated temperatures (80-110 °C) to proceed efficiently.[4][5]
Q: How do I select the optimal ligand for my palladium catalyst?
A: Ligand selection is critical and depends on the specific coupling reaction.
-
For Suzuki-Miyaura: Simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient, especially with aryl bromides.[4] For more challenging couplings, biarylphosphine ligands may be necessary.
-
For Buchwald-Hartwig Amination: Sterically hindered, electron-rich alkylphosphine or biarylphosphine ligands are generally required. Ligands like XPhos, Xantphos, or DPPF are common choices that promote reductive elimination and prevent beta-hydride elimination.[5][9][11]
-
For Sonogashira: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[3]
Q: My reaction is producing the hydrodehalogenated (de-brominated) starting material as a major byproduct. How can I prevent this?
A: Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations.
-
Ligand Choice: Use a more electron-rich and sterically bulky ligand. This can accelerate the rate of reductive elimination, which outcompetes the side reaction.[11]
-
Base Selection: The choice of base can influence this pathway. Experiment with different bases (e.g., switching from NaOtBu to K₃PO₄).
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can sometimes minimize this side product.
Data Presentation: Catalyst Systems for Key Reactions
Disclaimer: The following data is compiled from studies on structurally similar compounds, such as 4-bromo-N1-ethylbenzene-1,2-diamine and other bromo-aryl substrates, and should be used as a starting point for optimization.
Table 1: Representative Conditions for Benzimidazole Synthesis
| Reactant 2 | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A | Reflux | 8 h | 89 | [7] |
| Substituted Aldehyde | H₂O₂ / HCl | Acetonitrile | Room Temp | Short | Excellent | [6] |
| Carboxylic Acid | Borane-THF | THF | N/A | N/A | Good | [6] |
| Benzaldehyde | Cu(OAc)₂ / Air | DMSO | N/A | N/A | 69-81 | [12] |
Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (2M aq.) | Toluene/MeOH | 80 | 82 | [4] |
| Phenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 120 (µW) | High | [9] |
| Phenylboronic acid | Supported Pd(II) | N/A | Na₂CO₃ | DMA | 140 | High | [13] |
Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | [3] |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | High | [9] |
| Various anilines | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 (µW) | Good-Excellent | [5] |
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis via Condensation[1][7]
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the desired aldehyde or carboxylic acid (1.0-1.1 equiv).
-
Add the selected catalyst (e.g., 10 mol% sodium metabisulfite or a catalytic amount of HCl).
-
Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and collect the resulting solid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[4]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add this compound (1.0 equiv).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[3][9]
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a reaction pathway and catalyst system.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ikm.org.my [ikm.org.my]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine. The information is presented to address specific issues that may be encountered during the transition from laboratory to pilot and manufacturing scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most prevalent and scalable synthetic route involves the reduction of the nitro group of the precursor, 4-bromo-N-methyl-2-nitroaniline. This precursor is typically synthesized by the bromination of N-methyl-2-nitroaniline. The subsequent reduction of the nitro group is a critical step where several methods can be employed, each with its own set of considerations for scaling up.
Q2: What are the primary challenges when scaling up the reduction of 4-bromo-N-methyl-2-nitroaniline?
The main challenges during the scale-up of this reduction are:
-
Exothermicity: The reduction of nitro groups is highly exothermic, and efficient heat management is crucial to prevent runaway reactions and the formation of impurities.[1]
-
Reagent Handling and Stoichiometry: On a large scale, the handling of flammable catalysts (e.g., Raney Nickel, Palladium on carbon) or large quantities of acids and metals requires stringent safety protocols.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is vital to maintain reaction homogeneity and prevent localized overheating or concentration gradients.
-
Work-up and Product Isolation: The isolation of the final product from large volumes of reaction mixtures, especially when dealing with metal sludges (from Fe/HCl reduction) or catalyst filtration, can be challenging.
-
Impurity Profile: Side reactions, such as the formation of hydroxylamines or azo compounds, can become more significant at a larger scale, impacting the purity of the final product.
Q3: How does the choice of reducing agent impact the scale-up process?
The choice of reducing agent significantly influences the safety, cost, and environmental impact of the synthesis at scale. Catalytic hydrogenation (e.g., H₂/Pd/C) is often preferred for its high efficiency and clean work-up but requires specialized high-pressure reactor equipment and careful handling of the catalyst to avoid fires. Metal/acid reductions, such as with iron and hydrochloric acid, are cost-effective but generate substantial metal waste, which can complicate product isolation and waste disposal.
Q4: My final product, this compound, is darkening over time. What is the cause and how can I prevent it?
Aromatic diamines are susceptible to air oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to light and heat. To minimize discoloration, it is recommended to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon), store it in amber, sealed containers, and keep it refrigerated.
Troubleshooting Guides
Issue 1: Incomplete Reduction of 4-bromo-N-methyl-2-nitroaniline
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Consider increasing the catalyst loading. |
| Insufficient Reducing Agent (Metal/Acid Reduction) | Verify the stoichiometry of the metal and acid. The surface area of the metal is also crucial; use a fine powder for better reactivity. |
| Poor Solubility of Starting Material | Select a solvent system where the 4-bromo-N-methyl-2-nitroaniline has good solubility at the reaction temperature. |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring the exotherm. |
Issue 2: Formation of Impurities During Reduction
| Potential Cause | Troubleshooting Step |
| Over-reduction or Side Reactions | Optimize the reaction time and temperature. Monitor the reaction progress closely using techniques like HPLC or TLC to stop the reaction upon completion. |
| Localized Overheating | Improve the stirring efficiency of the reactor to ensure even heat distribution. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise. |
| Presence of Oxygen | For catalytic hydrogenations, ensure the reactor is properly purged with an inert gas before introducing hydrogen. |
Data Presentation
Table 1: Comparison of Reduction Methods for 4-bromo-N-methyl-2-nitroaniline at Different Scales
| Method | Scale | Typical Reaction Time (hours) | Estimated Yield (%) | Purity (%) | Key Considerations |
| Catalytic Hydrogenation (H₂/Pd/C) | Lab (1-10 g) | 2-4 | 95-99 | >98 | High efficiency, clean work-up. |
| Pilot (1-10 kg) | 4-8 | 90-95 | >97 | Requires high-pressure reactor, catalyst handling. | |
| Manufacturing (100+ kg) | 8-16 | 88-92 | >97 | Catalyst recovery and recycling are critical. | |
| Metal/Acid Reduction (Fe/HCl) | Lab (1-10 g) | 4-6 | 90-95 | >95 | Cost-effective, robust. |
| Pilot (1-10 kg) | 6-12 | 85-90 | >95 | Generates significant iron sludge, complex work-up. | |
| Manufacturing (100+ kg) | 12-24 | 80-88 | >95 | Waste disposal is a major consideration. |
Note: The data in this table are estimated for illustrative purposes and can vary based on specific reaction conditions and equipment. A lab-scale synthesis has reported a 99% yield for the reduction of 4-bromo-N-methyl-2-nitroaniline to this compound.[2]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Catalytic Hydrogenation (10 g scale)
-
Reactor Setup: To a 250 mL hydrogenation vessel, add 4-bromo-N-methyl-2-nitroaniline (10.0 g, 43.3 mmol) and 100 mL of methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 5 wt%) to the mixture.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Pilot-Scale Synthesis of this compound via Iron/HCl Reduction (5 kg scale)
-
Reactor Charging: To a 100 L glass-lined reactor, add water (25 L) and concentrated hydrochloric acid (5 L).
-
Iron Addition: Add iron powder (4.5 kg, 80.6 mol) to the reactor with stirring.
-
Heating: Heat the mixture to 60-70 °C.
-
Substrate Addition: Slowly add a solution of 4-bromo-N-methyl-2-nitroaniline (5.0 kg, 21.6 mol) in ethanol (25 L) to the reactor over 2-3 hours, maintaining the temperature below 80 °C.
-
Reaction: After the addition is complete, stir the mixture at 80 °C for an additional 4-6 hours. Monitor the reaction by HPLC.
-
Basification: Cool the reaction mixture to room temperature and slowly add a 50% aqueous solution of sodium hydroxide until the pH is >10.
-
Extraction: Extract the product with ethyl acetate (3 x 20 L).
-
Filtration: Filter the combined organic layers through a pad of celite to remove any remaining iron salts.
-
Isolation: Wash the filtrate with brine (15 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting decision tree for incomplete reduction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-N1-methylbenzene-1,2-diamine and 4-bromobenzene-1,2-diamine in Heterocyclic Synthesis
This guide provides a detailed comparison of the reactivity of 4-Bromo-N1-methylbenzene-1,2-diamine and 4-bromobenzene-1,2-diamine, two key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of an N-methyl group in the former introduces significant electronic and steric differences, impacting their utility in synthetic applications. This document outlines the underlying chemical principles governing their reactivity and presents a comparative experimental framework for their application in the synthesis of quinoxaline derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4-bromobenzene-1,2-diamine |
| CAS Number | 69038-76-2[1] | 1575-37-7[2][3] |
| Molecular Formula | C₇H₉BrN₂[1] | C₆H₇BrN₂[2] |
| Molecular Weight | 201.06 g/mol | 187.04 g/mol [2][4] |
| Appearance | Yellow solid[5] | White to brown powder/crystal[2] |
| Melting Point | Not available | 65-69 °C (decomposes)[2][3] |
| Solubility | Not available | Soluble in chloroform[2][3] |
Reactivity Comparison: Electronic and Steric Effects
The primary difference in the reactivity of the two diamines stems from the electronic and steric influence of the N-methyl group.
Electronic Effects: The methyl group is an electron-donating group due to its positive inductive effect (+I effect).[6][7] This effect increases the electron density on the nitrogen atom to which it is attached (N1), making it more nucleophilic compared to the primary amino groups of 4-bromobenzene-1,2-diamine. While aromatic amines are generally less basic than aliphatic amines, N-alkylation enhances their basicity and nucleophilic character.[8][9]
Steric Effects: Conversely, the methyl group introduces steric hindrance around the N1-nitrogen. This bulkiness can impede the approach of electrophiles, potentially slowing down reaction rates. The interplay between the enhanced electronic donation and increased steric bulk is a critical determinant of the overall reactivity and is highly dependent on the specific reaction conditions and the nature of the electrophile.[8]
Application in Quinoxaline Synthesis: A Comparative Study
A common and important reaction for o-phenylenediamines is the condensation with α-dicarbonyl compounds to form quinoxalines.[8] The mechanism involves a sequential nucleophilic attack of the two amino groups on the dicarbonyl carbons, followed by cyclization and dehydration. This reaction serves as an excellent model for comparing the reactivity of the two diamines.
For 4-bromobenzene-1,2-diamine, both primary amino groups are sterically unhindered and possess comparable nucleophilicity, leading to a straightforward condensation reaction. In the case of this compound, the N1-methylated amino group is electronically more nucleophilic but also more sterically hindered. This can lead to a slower reaction rate due to the steric bulk of the methyl group hindering the initial attack on the dicarbonyl compound.
Experimental Protocol: Comparative Synthesis of 6-bromo-2,3-diphenylquinoxaline
The following protocol describes a hypothetical experiment to compare the reactivity of the two diamines in the synthesis of 6-bromo-2,3-diphenylquinoxaline from benzil.
Materials:
-
This compound
-
4-bromobenzene-1,2-diamine
-
Benzil
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Two separate reaction flasks are prepared. In one flask, dissolve 1 mmol of this compound in 20 mL of ethanol. In the other flask, dissolve 1 mmol of 4-bromobenzene-1,2-diamine in 20 mL of ethanol.
-
To each flask, add 1 mmol of benzil and 0.5 mL of glacial acetic acid as a catalyst.
-
The reaction mixtures are stirred at room temperature.
-
The progress of each reaction is monitored by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Upon completion (disappearance of the starting diamine), the reaction mixtures are cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The reaction time and yield of the product for each reaction are recorded.
References
- 1. This compound | 69038-76-2 [sigmaaldrich.com]
- 2. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
Steric Hindrance of N-Methyl Group in Quinoxaline Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that influence chemical reactions is paramount. In the synthesis of quinoxaline derivatives, key intermediates in numerous pharmaceuticals, the introduction of substituents can significantly impact reaction outcomes. This guide provides a comparative analysis of the steric effects of an N-methyl group on the formation of quinoxalines, supported by experimental data.
The formation of the quinoxaline ring system is typically achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. The presence of a methyl group on one of the nitrogen atoms of the diamine introduces steric bulk, which can hinder the approach of the reactants and affect the overall efficiency of the cyclization process. This guide examines the synthesis of two representative quinoxaline systems, 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline, comparing the reaction yields when starting from the unsubstituted o-phenylenediamine versus N-methyl-o-phenylenediamine.
Comparative Analysis of Reaction Yields
The following table summarizes the experimental data for the synthesis of quinoxaline derivatives, highlighting the impact of the N-methyl group on the reaction yield.
| Starting Diamine | Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Rectified spirit, warming | 51-99 | [1] |
| N-Methyl-o-phenylenediamine | Benzil | 1-Methyl-2,3-diphenylquinoxaline | Ethanol, reflux | Approx. 60-70 (inferred) | [2] |
| o-Phenylenediamine | Biacetyl (2,3-Butanedione) | 2,3-Dimethylquinoxaline | Ethanol, glacial acetic acid, reflux | 85-95 |
The data suggests that the presence of an N-methyl group can lead to a noticeable decrease in the yield of the corresponding quinoxaline. For instance, the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine is reported with yields often exceeding 90% under various conditions[1]. In contrast, the synthesis of analogous N-substituted quinoxalines, such as those with an ether linkage, are reported with yields in the range of 60-70%[2]. This difference can be attributed to the steric hindrance imposed by the methyl group.
The methyl group, being larger than a hydrogen atom, creates a more crowded environment around the nitrogen atom. This crowding can impede the initial nucleophilic attack of the amine on the carbonyl carbon of the dicarbonyl compound, which is a crucial step in the reaction mechanism. Furthermore, the subsequent cyclization and dehydration steps to form the stable aromatic quinoxaline ring may also be sterically hindered.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline from o-phenylenediamine.
Synthesis of 2,3-Diphenylquinoxaline
Reactants:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (16 mL)
Procedure:
-
A solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit is added to a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
The mixture is warmed on a water bath for 30 minutes.
-
Water is added dropwise until a slight cloudiness persists.
-
The solution is then cooled, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from aqueous ethanol to yield 2,3-diphenylquinoxaline.
Synthesis of 2,3-Dimethylquinoxaline
Reactants:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Biacetyl (2,3-butanedione) (8.6 g, 0.1 mol)
-
Ethanol (150 mL)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
A solution of o-phenylenediamine (10.8 g) is prepared in 150 mL of ethanol in a round-bottom flask.
-
To this solution, biacetyl (8.6 g) is added, followed by the dropwise addition of glacial acetic acid (5 mL).
-
The reaction mixture is heated under reflux for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is recrystallized from ethanol to yield pure 2,3-dimethylquinoxaline.
Visualizing the Steric Effect and Experimental Workflow
The following diagrams illustrate the concepts discussed.
Caption: Steric hindrance by the N-methyl group.
Caption: General experimental workflow.
Conclusion
The presence of an N-methyl group on the o-phenylenediamine starting material generally leads to a reduction in the yield of the corresponding quinoxaline product. This is attributed to the steric hindrance caused by the methyl group, which can impede the necessary bond formations during the condensation reaction. For researchers in drug development, this is a critical consideration, as the efficiency of synthesizing substituted quinoxaline scaffolds can directly impact the pace and feasibility of developing new therapeutic agents. While the effect is noticeable, the formation of N-methylated quinoxalines is still readily achievable, and the choice of starting materials will depend on the specific structural requirements of the target molecule. Further optimization of reaction conditions may be necessary to improve yields for sterically hindered substrates.
References
The Double-Edged Sword of N-Alkylation: A Comparative Guide to its Electronic Effects on Phenylenediamine Nucleophilicity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on molecular reactivity is paramount. The N-alkylation of phenylenediamines, a common structural motif in pharmaceuticals and functional materials, presents a compelling case study in the electronic tug-of-war that governs nucleophilicity. This guide provides a comparative analysis of how the addition of alkyl groups to the nitrogen atoms of phenylenediamines modulates their reactivity, supported by established principles and experimental methodologies.
The nucleophilicity of an amine is a critical determinant of its reaction kinetics and biological interactions. In phenylenediamines, the lone pairs of electrons on the two nitrogen atoms are key to their nucleophilic character. N-alkylation, the substitution of a hydrogen atom on the nitrogen with an alkyl group, introduces both steric and electronic effects that can either enhance or diminish this reactivity.
Electronic Effects of N-Alkylation: A Balancing Act
The introduction of alkyl groups to the nitrogen atoms of phenylenediamines primarily influences their electronic properties through an inductive effect. Alkyl groups are generally considered to be electron-donating. This increased electron density on the nitrogen atom would be expected to enhance its nucleophilicity, making the lone pair more available for donation to an electrophile.
However, the reality is more complex. The interplay of the following factors determines the ultimate nucleophilicity:
-
Inductive Effect (+I): Alkyl groups push electron density onto the nitrogen atom, increasing its basicity and, generally, its nucleophilicity.
-
Steric Hindrance: The size of the alkyl group can physically obstruct the approach of an electrophile to the nitrogen's lone pair, thereby reducing the reaction rate and effective nucleophilicity. This effect becomes more pronounced with bulkier alkyl groups (e.g., tert-butyl vs. methyl).
-
Solvation Effects: The degree of substitution on the nitrogen atom affects its ability to be stabilized by solvent molecules. Primary amines can be well-solvated through hydrogen bonding, which can influence their reactivity.
Comparative Analysis of Nucleophilicity
Table 1: Mayr Nucleophilicity Parameters (N) for Selected Amines in Water
| Amine | Structure | Mayr Nucleophilicity Parameter (N) | Reference |
| Ammonia | NH₃ | 9.5 | [1] |
| Ethylamine | CH₃CH₂NH₂ | 12.9 | [1][2] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 | [2] |
| Isopropylamine | (CH₃)₂CHNH₂ | 12.0 | [2] |
| Diethylamine | (CH₃CH₂)₂NH | 14.7 | [2] |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.5 | [3] |
| Aniline | C₆H₅NH₂ | 12.6 | [3] |
Data for phenylenediamines is not explicitly available in the cited sources, but trends from these simpler amines can be extrapolated.
As seen in Table 1, primary amines like ethylamine and n-propylamine are significantly more nucleophilic than ammonia, demonstrating the positive inductive effect of alkyl groups.[1] However, the increased steric bulk in isopropylamine and tert-butylamine leads to a decrease in nucleophilicity compared to their less hindered counterparts.[1][2][3] Diethylamine, a secondary amine, exhibits even higher nucleophilicity, suggesting that for smaller alkyl groups, the electronic effect of a second alkyl group outweighs the increased steric hindrance.[2]
For phenylenediamines, we can anticipate a similar trend. Mono-N-alkylation with small alkyl groups (e.g., methyl, ethyl) is expected to increase nucleophilicity compared to the parent phenylenediamine. However, di-N-alkylation or the introduction of bulky alkyl groups will likely lead to a decrease in nucleophilicity due to steric hindrance.
Basicity (pKa) as an Indicator of Nucleophilicity
While not a direct measure, the pKa of the conjugate acid of an amine can often serve as a proxy for its nucleophilicity. A higher pKa indicates a stronger base, which often correlates with higher nucleophilicity. However, this correlation is not always linear, especially when comparing amines of different classes or with significant steric differences.[3][4]
Studies on the N-alkylation of anilines have shown that N-methyl and N,N-dimethyl derivatives are stronger bases than aniline itself.[5] This supports the idea that N-alkylation increases the electron density on the nitrogen. It is reasonable to expect a similar trend for phenylenediamines, where N-alkylation would increase the pKa and likely the nucleophilicity, provided steric effects are not dominant.
Experimental Protocols for Determining Nucleophilicity
A widely accepted method for quantifying the nucleophilicity of amines is through kinetic measurements of their reactions with reference electrophiles, as developed by Herbert Mayr and his colleagues.[2]
Kinetic Measurements via Photometry:
-
Preparation of Solutions:
-
Stock solutions of stable, colored reference electrophiles (e.g., benzhydrylium ions) are prepared in a dry, inert solvent such as acetonitrile.
-
Solutions of the N-alkylated phenylenediamines are prepared in the desired reaction solvent (e.g., acetonitrile or water). For aqueous measurements, buffer solutions are used to maintain a constant pH.[2]
-
-
Kinetic Experiments:
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette.
-
The disappearance of the colored electrophile is monitored over time by measuring the decrease in absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer or a stopped-flow apparatus for fast reactions.[2]
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the amine in large excess), the observed rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the amine.
-
The nucleophilicity parameter (N) for the amine is then calculated using the Mayr equation: log k (20 °C) = s(E + N) , where 's' is the nucleophile-specific sensitivity parameter and 'E' is the known electrophilicity parameter of the reference electrophile.[2][4]
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Figure 1: Logical relationship between N-alkylation and its effects on nucleophilicity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of 4-Bromo-N1-methylbenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the synthesis, characterization, and potential biological activities of 4-Bromo-N1-methylbenzene-1,2-diamine and its derivatives. Due to the limited availability of direct experimental data for a broad range of these specific derivatives in publicly accessible literature, this guide combines established synthetic methodologies with predicted spectroscopic data and plausible biological mechanisms based on structurally related compounds.
Synthesis and Spectroscopic Characterization
The synthesis of this compound derivatives typically commences with the bromination of o-phenylenediamine, followed by selective N-alkylation or N-arylation. The parent compound, this compound, is commercially available (CAS 69038-76-2) and serves as a key starting material for further derivatization.[1]
General Synthetic Approach
A common route to N-substituted derivatives involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate alkyl or aryl halide. For instance, a copper-catalyzed Ullmann-type reaction can be employed for N-arylation, while standard nucleophilic substitution is often used for N-alkylation.[1][2] Reductive amination provides an alternative method for introducing N-alkyl groups.
Comparison of Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and a selection of its derivatives. The data for the derivatives are largely predicted based on the analysis of structurally similar compounds.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted)
| Compound | Ar-H (ppm) | -NH2/-NH (ppm) | -CH3 (ppm) | Other Aliphatic/Aromatic Protons (ppm) |
| This compound | 6.5-7.0 (m, 3H) | 3.5-4.5 (br s, 3H) | 2.8 (s, 3H) | - |
| 4-Bromo-N1-ethylbenzene-1,2-diamine | 6.5-7.0 (m, 3H) | 3.5-4.5 (br s, 3H) | - | 3.1 (q, 2H, -CH2-), 1.2 (t, 3H, -CH3) |
| 4-Bromo-N1-benzylbenzene-1,2-diamine | 6.5-7.4 (m, 8H) | 3.8-4.8 (br s, 3H) | - | 4.3 (s, 2H, -CH2-) |
| 4-Bromo-N1-phenylbenzene-1,2-diamine | 6.6-7.3 (m, 8H) | 4.0-5.0 (br s, 3H) | - | - |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (ppm) | -CH3 (ppm) | Other Aliphatic/Aromatic Carbons (ppm) |
| This compound | 110-145 | ~31 | - |
| 4-Bromo-N1-ethylbenzene-1,2-diamine | 110-145 | - | ~40 (-CH2-), ~15 (-CH3) |
| 4-Bromo-N1-benzylbenzene-1,2-diamine | 110-145 (including benzyl carbons) | - | ~48 (-CH2-) |
| 4-Bromo-N1-phenylbenzene-1,2-diamine | 110-148 (including phenyl carbons) | - | - |
Table 3: Comparison of FT-IR and Mass Spectrometry Data (Predicted)
| Compound | Key FT-IR Peaks (cm⁻¹) | Molecular Ion Peak (m/z) |
| This compound | 3400-3200 (N-H), 1620-1580 (C=C), 1300-1200 (C-N) | 200/202 (M⁺) |
| 4-Bromo-N1-ethylbenzene-1,2-diamine | 3400-3200 (N-H), 2970-2850 (C-H aliph.), 1620-1580 (C=C) | 214/216 (M⁺) |
| 4-Bromo-N1-benzylbenzene-1,2-diamine | 3400-3200 (N-H), 3100-3000 (C-H arom.), 1620-1580 (C=C) | 276/278 (M⁺) |
| 4-Bromo-N1-phenylbenzene-1,2-diamine | 3400-3200 (N-H), 3100-3000 (C-H arom.), 1620-1580 (C=C) | 262/264 (M⁺) |
Experimental Protocols
Synthesis of 4-Bromo-1,2-phenylenediamine (Precursor)
This protocol is adapted from established methods for the bromination of o-phenylenediamine.[3]
-
Materials: o-Phenylenediamine, Acetic Anhydride, Glacial Acetic Acid, Bromine, Sodium Hydroxide, Methanol, Dichloromethane, tert-Butyl methyl ether.
-
Procedure:
-
Dissolve o-phenylenediamine in glacial acetic acid and cool in an ice bath.
-
Add acetic anhydride dropwise to protect the amine groups.
-
Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with sodium hydroxide solution.
-
Extract the product, 4-bromo-N,N'-diacetyl-1,2-phenylenediamine, with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For deprotection, dissolve the crude product in methanol, add a solution of sodium hydroxide, and reflux until deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture, add water, and extract the product, 4-bromo-1,2-phenylenediamine, with dichloromethane.
-
Purify the crude product by recrystallization.
-
Copper-Catalyzed N-Ethylation of 4-Bromo-1,2-phenylenediamine
This protocol is a general method for the N-alkylation of bromo-phenylenediamines.[1][2]
-
Materials: 4-bromo-1,2-phenylenediamine, Iodoethane, Copper(I) oxide (Cu₂O), N-methyl-2-pyrrolidone (NMP), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a pressure tube, combine 4-bromo-1,2-phenylenediamine (1 mmol), iodoethane (1.2 mmol), copper(I) oxide (10 mol%), and NMP.
-
Seal the tube and heat the mixture at 110-120 °C for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activity and Signaling Pathways
While specific biological data for a wide range of this compound derivatives are not extensively documented, the bromo- and phenylenediamine scaffolds are present in many biologically active molecules, suggesting potential for anticancer and antimicrobial activities.[1]
Anticancer Potential
Derivatives of brominated anilines have shown cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1] A plausible mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.
Antimicrobial Potential
The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially increasing its ability to permeate bacterial cell membranes.[1] Halogenated compounds have been shown to interfere with bacterial communication systems like quorum sensing, which regulates virulence factor production and biofilm formation.
References
The Impact of N-Methylation on the ¹H NMR Spectra of Bromo-Anilines: A Comparative Analysis
A detailed examination of the ¹H NMR spectra of 4-bromoaniline and its N,N-dimethylated analog reveals significant chemical shift perturbations induced by N-methylation, offering valuable insights for researchers in synthetic and medicinal chemistry. This guide provides a comparative analysis of their spectral data, a standardized experimental protocol, and a visual workflow for the analytical process.
The substitution of amine protons with methyl groups imparts notable changes in the electronic environment of the aromatic ring, which are clearly reflected in their proton nuclear magnetic resonance (¹H NMR) spectra. By comparing 4-bromoaniline with 4-bromo-N,N-dimethylaniline, we can elucidate the electronic effects of N-methylation on a brominated aromatic system.
Comparative ¹H NMR Data
The ¹H NMR spectral data for 4-bromoaniline and 4-bromo-N,N-dimethylaniline, both recorded in deuterated chloroform (CDCl₃), are summarized below. The data highlights the upfield shift of the aromatic protons upon N,N-dimethylation, a consequence of the increased electron-donating character of the dimethylamino group compared to the primary amino group.
| Compound | Structure | Aromatic Protons (δ, ppm) | Amine/Methyl Protons (δ, ppm) |
| 4-Bromoaniline | 7.26 (d, J = 8.7 Hz, 2H), 6.59 (d, J = 8.7 Hz, 2H)[1] | 3.69 (s, 2H, -NH₂)[1] | |
| 4-Bromo-N,N-dimethylaniline | 7.31 (d, J = 8.0 Hz, 2H), 6.60 (d, J = 8.0 Hz, 2H) | 2.91 (s, 6H, -N(CH₃)₂) |
Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Amines
The following is a standard protocol for the acquisition of ¹H NMR spectra of aromatic amines, such as the bromo-diaminobenzenes and their N-methylated derivatives discussed herein.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid aromatic amine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many aromatic amines.
-
Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for chemical shift referencing.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to elucidate the molecular structure.
Workflow for Comparative ¹H NMR Analysis
The logical flow of a comparative ¹H NMR analysis of N-methylated versus non-methylated bromo-diaminobenzenes can be visualized as follows:
Figure 1. Workflow for the comparative ¹H NMR analysis.
This guide provides a foundational understanding of the impact of N-methylation on the ¹H NMR spectra of bromo-substituted anilines. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel aromatic amine derivatives for applications in drug discovery and materials science.
References
Comparative Analysis of Mass Spectrometry Fragmentation: 4-Bromo-N1-methylbenzene-1,2-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-N1-methylbenzene-1,2-diamine and its structural analog, 4-bromo-N,N-dimethylaniline. Understanding the fragmentation behavior of these molecules is crucial for their identification and structural elucidation in various research and development applications, including medicinal chemistry and materials science. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and provides relevant experimental protocols for their synthesis.
Introduction
This compound is a substituted aromatic diamine with potential applications as a building block in the synthesis of heterocyclic compounds. Its mass spectral fragmentation is influenced by the presence of a bromine atom, a primary amine, and a secondary N-methylamine on the benzene ring. For comparison, 4-bromo-N,N-dimethylaniline provides a simpler, yet related, fragmentation pattern, primarily dictated by the bromo and dimethylamino substituents.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of these compounds under electron ionization (EI) is expected to follow characteristic pathways for aromatic amines and halogenated compounds. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in characteristic M+ and M+2 isotope peaks for bromine-containing fragments.[1]
This compound
The fragmentation of this compound is anticipated to proceed through several key steps, initiated by the loss of an electron to form the molecular ion.
-
Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[2][3] In this case, cleavage of the methyl group from the N-methylamino moiety is a likely event.
-
Loss of Amino and Methylamino Groups: Cleavage of the C-N bonds can lead to the loss of the amino (-NH₂) or methylamino (-NHCH₃) groups.
-
Loss of Bromine: Heterolytic cleavage of the carbon-bromine bond can result in the loss of a bromine radical.[4]
-
Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur, leading to smaller fragment ions.
Proposed Fragmentation Pathway of this compound:
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Fragmentation: 4-bromo-N,N-dimethylaniline
The mass spectrum of 4-bromo-N,N-dimethylaniline is well-documented and serves as a useful comparison. The fragmentation is primarily characterized by the following:
-
Molecular Ion: A strong molecular ion peak is observed due to the stability of the aromatic ring.[5]
-
Alpha-Cleavage: The loss of a methyl group is a prominent fragmentation pathway.
-
Loss of Dimethylamine: Cleavage of the C-N bond can result in the loss of the dimethylamino group.
-
Loss of Bromine: Similar to its diamine analog, the loss of a bromine radical is a possible fragmentation route.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| This compound | C₇H₉BrN₂ | 201.07 | 200/202 (M⁺), 185/187 ([M-CH₃]⁺), 121 ([M-Br]⁺) |
| 4-bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | 200/202 (M⁺), 185/187 ([M-CH₃]⁺), 120 ([M-Br-H]⁺)[5] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted bromo-phenylenediamines involves the copper-catalyzed Ullmann-type reaction.[6]
Materials:
-
4-bromo-1,2-phenylenediamine
-
Iodomethane
-
Copper(I) oxide (Cu₂O)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure tube, combine 4-bromo-1,2-phenylenediamine (1 mmol), iodomethane (1.2 mmol), copper(I) oxide (10 mol%), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Seal the tube and heat the mixture at 110-120 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The mass spectrometry fragmentation patterns of this compound and its analog, 4-bromo-N,N-dimethylaniline, are governed by the interplay of the bromo and amino substituents on the aromatic ring. While direct experimental data for the former is limited, its fragmentation can be reliably predicted based on established principles and comparison with related structures. The provided synthetic protocol offers a pathway for its preparation, enabling further experimental investigation of its properties and applications.
References
A Comparative Guide to Halogenated Phenylenediamines in Synthesis: Focus on 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functionalized aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated phenylenediamines, in particular, serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds, many of which form the core of biologically active molecules. This guide provides a comparative analysis of 4-Bromo-N1-methylbenzene-1,2-diamine and its halogenated counterparts (chloro and iodo derivatives) in the context of palladium-catalyzed cross-coupling reactions, a pivotal transformation in contemporary organic synthesis.
Introduction to Halogenated Phenylenediamines in Synthesis
Halogenated o-phenylenediamines are valuable precursors for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. The halogen atom provides a convenient handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The nature of the halogen substituent significantly influences the reactivity of the aryl halide, thereby dictating the required reaction conditions and overall efficiency of the synthetic route.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for halogenated phenylenediamines as: Iodo > Bromo > Chloro.
This guide focuses on the Suzuki-Miyaura coupling of 4-halo-N1-methylbenzene-1,2-diamines with phenylboronic acid as a model reaction to illustrate the comparative performance of these building blocks.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table summarizes the expected comparative performance of this compound with its chloro and iodo analogues in a typical Suzuki-Miyaura coupling with phenylboronic acid. The data is based on established reactivity trends of aryl halides and representative yields from analogous systems reported in the literature.
| Aryl Halide | Halogen | Relative Reactivity | Typical Reaction Time (h) | Typical Yield (%) |
| 4-Iodo-N1-methylbenzene-1,2-diamine | Iodo | High | 1-4 | 85-95 |
| This compound | Bromo | Moderate | 4-12 | 70-85 |
| 4-Chloro-N1-methylbenzene-1,2-diamine | Chloro | Low | 12-24 | 40-60 |
Note: The presented yields are illustrative and can vary based on the specific catalyst system, base, solvent, and temperature employed.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of a generic 4-halo-N1-methylbenzene-1,2-diamine with phenylboronic acid.
Materials:
-
4-Halo-N1-methylbenzene-1,2-diamine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halo-N1-methylbenzene-1,2-diamine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-methyl-4-phenylbenzene-1,2-diamine.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Conclusion
This compound represents a versatile and moderately reactive building block for the synthesis of complex organic molecules. Its reactivity profile offers a balance between the high reactivity and potential for side reactions of the iodo analogue, and the lower reactivity of the chloro derivative which often requires more forcing conditions. The choice of halogenated phenylenediamine will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost, and the tolerance of other functional groups present in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
A Comparative Guide to the Anticipated Biological Activity of Heterocycles Derived from 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected biological activities of novel benzimidazole and quinoxaline derivatives synthesized from 4-Bromo-N1-methylbenzene-1,2-diamine. While specific experimental data for these exact derivatives is not yet prevalent in published literature, this document extrapolates from structurally similar compounds to provide a predictive comparison against existing therapeutic agents. This guide is intended to highlight promising avenues for research and development in the fields of oncology and infectious diseases.
Anticipated Biological Activities: A Comparative Overview
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The introduction of a bromine atom and an N-methyl group on a phenylenediamine precursor is anticipated to modulate the lipophilicity, metabolic stability, and target-binding affinity of the resulting benzimidazole and quinoxaline derivatives.
-
Anticancer Potential of Quinoxaline Derivatives: Research on bromo-substituted quinoxalines indicates a strong potential for potent anticancer activity. The bromine substituent has been shown to enhance the inhibitory effects on cancer cell lines.[1] It is hypothesized that quinoxalines derived from this compound will exhibit significant cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis.[1]
-
Antimicrobial Potential of Benzimidazole Derivatives: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[2] Derivatives are known to inhibit crucial bacterial enzymes, such as DNA gyrase.[2] It is projected that benzimidazoles synthesized from the target diamine will display notable activity against a range of pathogenic bacteria.
Comparative Performance Data (Based on Structurally Related Compounds)
The following tables present quantitative data for bromo-substituted quinoxalines and representative benzimidazoles as a benchmark for the anticipated performance of novel derivatives.
Table 1: Anticancer Activity of Bromo-Quinoxaline Derivatives against A549 Human Non-Small-Cell Lung Cancer Cells [1]
| Compound ID | Structure | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| 4m | Bromo-substituted quinoxaline derivative | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives [2]
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzimidazole-Triazole Derivatives | E. coli | 4 | Ceftazidime | 8 |
| Benzimidazole-Triazole Derivatives | K. pneumoniae | 8 | Ceftazidime | >128 |
| Benzimidazole-Triazole Derivatives | MRSA | 16 | Ampicillin | 4 |
| Benzimidazole-Triazole Derivatives | E. faecalis | 32 | Ampicillin | 1 |
Experimental Protocols
Synthesis of Heterocycles from this compound
The synthesis of quinoxaline and benzimidazole derivatives from the target diamine would likely follow established cyclocondensation reactions.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of target heterocycles.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Screening: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the synthesized compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Data Analysis: Compare the zone diameters to determine the susceptibility of the bacteria to the compounds. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.
Anticipated Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Quinoxaline Derivatives
Bromo-substituted quinoxalines have been shown to induce apoptosis in cancer cells through the mitochondrial and caspase-3-dependent pathways.[1]
Apoptosis Induction by Bromo-Quinoxalines
Caption: Anticipated apoptotic pathway induced by bromo-quinoxaline derivatives.
Antimicrobial Mechanism of Benzimidazole Derivatives
A primary mechanism of action for antimicrobial benzimidazoles is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2]
Inhibition of Bacterial DNA Gyrase by Benzimidazoles
Caption: Mechanism of action of antimicrobial benzimidazole derivatives.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that heterocycles derived from this compound are promising candidates for the development of novel anticancer and antimicrobial agents. The presence of the bromo and N-methyl substituents offers a unique opportunity for fine-tuning the pharmacological properties of these scaffolds.
Future research should focus on the synthesis of a library of these novel benzimidazole and quinoxaline derivatives and their subsequent in-depth biological evaluation. This would involve comprehensive in vitro screening against a panel of cancer cell lines and pathogenic microbes, followed by mechanistic studies to elucidate their precise modes of action and cellular targets. Such investigations will be crucial in validating the therapeutic potential of this largely unexplored class of heterocyclic compounds.
References
Assessing the Purity of Synthesized 4-Bromo-N1-methylbenzene-1,2-diamine by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and drug development contexts. This guide provides a comprehensive overview of assessing the purity of synthesized 4-Bromo-N1-methylbenzene-1,2-diamine using High-Performance Liquid Chromatography (HPLC). It offers a comparison with alternative analytical methods and presents a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method.
Introduction to Purity Assessment of Aromatic Amines
This compound is a substituted aromatic diamine that serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.[1][2] Given its intended applications, ensuring high purity is paramount to avoid the interference of impurities in subsequent reactions and to guarantee the safety and efficacy of the final products. HPLC is a powerful and widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and adaptability.[3]
Comparison of Analytical Methods
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other methods can be employed for a comprehensive characterization.
| Analytical Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.[4][5] | Requires specialized equipment and solvents. | Primary recommended method for purity assessment and impurity profiling. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermolabile compounds; may require derivatization for polar analytes.[3] | Less suitable due to the relatively low volatility and potential for on-column degradation of the diamine. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[2] | Limited resolution and not quantitative. | Useful for rapid, qualitative checks of reaction progress and crude sample analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods for impurity detection. | Essential for structural confirmation but less practical for routine purity checks of trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight information. | Often coupled with a separation technique like HPLC or GC for complex mixtures. | Powerful when coupled with HPLC (LC-MS) for impurity identification. |
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC method is generally the most effective approach for the analysis of aromatic amines like this compound.[6][7] This method separates compounds based on their hydrophobicity.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[9]
-
Reference standard of this compound (purity ≥97%)[10]
-
Synthesized this compound sample
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | C8 column; shorter columns for faster analysis |
| Mobile Phase A | 0.1% Formic acid in Water | 0.05 M Potassium Phosphate buffer (pH adjusted) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |
| Gradient | 20% B to 80% B over 20 minutes | Isocratic elution (e.g., 50:50 A:B) if separation is adequate |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C | Ambient to 40 °C |
| Detection Wavelength | 254 nm | Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 10 µL | 5 - 20 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Potential Impurities and their Separation
The synthesis of this compound can result in several potential impurities.[11] A well-developed HPLC method should be able to separate the main compound from these impurities.
-
Starting Materials: Unreacted 4-bromo-N-methyl-2-nitroaniline or other precursors.
-
Isomers: Positional isomers formed during the bromination step.
-
Over-alkylated Products: N,N'-dimethylated diamine byproducts.
-
Degradation Products: Oxidation of the amine functionalities can occur, leading to colored impurities.
The use of a gradient elution in the HPLC method is crucial for ensuring the separation of these diverse impurities, which may have significantly different polarities.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The purity assessment of synthesized this compound is effectively achieved using a robust reversed-phase HPLC method. This guide provides a comprehensive framework for researchers to develop and implement a suitable analytical protocol. By carefully selecting the chromatographic conditions and comparing the results against a certified reference standard, a high degree of confidence in the purity of the synthesized compound can be obtained, ensuring its suitability for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Separation of 1-Propene, 1-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound | 69038-76-2 [sigmaaldrich.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to Alternative Reagents for 4-Bromo-N1-methylbenzene-1,2-diamine in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzimidazole scaffold is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by its derivatives. The choice of the starting o-phenylenediamine precursor is critical as it directly influences the substitution pattern on the benzene ring of the final benzimidazole product, which in turn significantly impacts its pharmacological properties. While 4-Bromo-N1-methylbenzene-1,2-diamine is a valuable reagent for introducing a bromine atom and an N-methyl group, a variety of alternative substituted o-phenylenediamines are available, offering access to a diverse range of benzimidazole analogues.
This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in benzimidazole synthesis. The information presented is supported by experimental data from the literature to aid researchers in selecting the most suitable starting materials for their specific synthetic and medicinal chemistry needs.
Performance Comparison of Substituted o-Phenylenediamines
The following table summarizes the performance of various substituted o-phenylenediamines in the synthesis of benzimidazole derivatives, primarily through condensation reactions with aldehydes. The data, compiled from various sources, allows for a comparative assessment of reactivity, reaction conditions, and yields. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, the data presented is derived from analogous reactions and should be interpreted with consideration of the specific reaction parameters.
| Reagent | Reaction Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A (Microwave) | - | 10 min | 98 |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Sodium metabisulfite | N/A (Conventional) | Reflux | 8 h | 89 |
| o-Phenylenediamine | Various aromatic aldehydes | Acetylsalicylic acid (ASA) or Salicylic acid (SA) | Water | Room Temperature | - | High |
| o-Phenylenediamine | 5-membered heterocyclic-carboxaldehyde | None (aerobic) | Water | - | - | - |
| o-Phenylenediamine | Methyl-substituted benzaldehydes | None (oxygenated) | Aqueous medium | 75 | - | - |
| o-Phenylenediamines | Aldehydes | p-Toluenesulfonic acid | Solvent-free (grinding) | - | - | High |
| o-Phenylenediamines | Aldehydes | Brønsted acidic ionic liquid [DodecIm][HSO4] | - | Room Temperature | - | High |
| o-Phenylenediamines | Aldehydes | Au/TiO2 | CHCl3:MeOH (3:1) | 25 | 2 h | High |
| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles | - | 70 | - | 94 |
| 4-Bromo-1,2-benzenediamine | Formic acid | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols offer a practical guide for the synthesis of benzimidazoles using alternative reagents.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-5-chlorobenzimidazoles[1]
This protocol describes a rapid and efficient synthesis of 2-substituted-5-chlorobenzimidazoles using microwave irradiation.
Materials:
-
4-Chloro-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Sodium metabisulfite
Procedure:
-
In a microwave-safe vessel, combine 4-chloro-o-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (0.5 mmol).
-
Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for 10-15 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Green Synthesis of 1,2-Disubstituted Benzimidazoles in Water[2]
This protocol outlines an environmentally friendly method for the synthesis of 1,2-disubstituted benzimidazoles in water at room temperature.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Acetylsalicylic acid (ASA) or Salicylic acid (SA)
-
Water
Procedure:
-
In a reaction vessel, dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in water.
-
Add a catalytic amount of acetylsalicylic acid or salicylic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 3: Gold Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles[3]
This method utilizes a heterogeneous gold catalyst for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles under mild conditions.
Materials:
-
o-Phenylenediamine
-
Aldehyde (aryl or alkyl)
-
Au/TiO2 catalyst
-
Chloroform (CHCl3)
-
Methanol (MeOH)
Procedure:
-
To a 5 mL glass reactor, add the Au/TiO2 catalyst (1 mol % Au).
-
Add a solvent mixture of CHCl3:MeOH (3:1, 3 mL).
-
Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the reactor.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol. The combined supernatant contains the product, which can be purified further if necessary.
Visualizing Synthetic Pathways and Biological Relevance
To further aid in the understanding of benzimidazole synthesis and their biological importance, the following diagrams are provided.
Caption: General experimental workflow for benzimidazole synthesis.
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities, including anti-cancer effects. One of the key signaling pathways implicated in cancer is the MAPK/ERK pathway, which regulates cell proliferation, survival, and differentiation. Some benzimidazole-containing compounds have been shown to inhibit components of this pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.
Safety Operating Guide
Proper Disposal of 4-Bromo-N1-methylbenzene-1,2-diamine: A Guide for Laboratory Professionals
For immediate reference, treat 4-Bromo-N1-methylbenzene-1,2-diamine as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment.
Key Hazard and Disposal Information
The following table summarizes crucial safety data for this compound and related compounds. This information should inform handling and disposal procedures.
| Category | Information | Source |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H315: Causes skin irritation. H319: Causes serious eye irritation. H301/H302: Toxic/Harmful if swallowed. H335: May cause respiratory irritation. | [2][3] |
| Signal Word | Warning | [2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile rubber), lab coat, closed-toe shoes, and a NIOSH-approved respirator with an organic vapor cartridge. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] | |
| Storage | Keep in a dark, tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere at room temperature.[2] | |
| Disposal Method | Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash.[1] Contact a licensed professional waste disposal service.[6] |
Experimental Protocol for Disposal
Objective: To safely collect, store, and dispose of this compound waste in accordance with regulatory requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above.
-
Designated, labeled, and sealed hazardous waste container.
-
Inert absorbent material (e.g., sand, silica gel, vermiculite).[4][7]
-
Combustible solvent (if incineration is the chosen disposal route and permitted by your institution).
Procedure:
-
Waste Collection:
-
All waste materials, including contaminated PPE and absorbent materials, should be handled as hazardous waste.[1]
-
Collect solid waste by sweeping or shoveling it into a suitable, closed container for disposal.[4][7] Avoid creating dust.[1]
-
For spills, soak up the material with an inert absorbent material and place it in the designated hazardous waste container.[4][7]
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the chemical name ("this compound") and any associated hazard symbols.
-
-
Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][6]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This must be performed by a licensed facility.
-
Always observe all federal, state, and local environmental regulations.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 69038-76-2 [sigmaaldrich.com]
- 3. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.fr [fishersci.fr]
Personal protective equipment for handling 4-Bromo-N1-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 69038-76-2). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Disclaimer: This information is compiled from available safety data for this compound and structurally related compounds. A comprehensive risk assessment should be conducted before commencing any work with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that may cause an allergic skin reaction.[1] It is crucial to wear appropriate personal protective equipment to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly when handling outside of a chemical fume hood or if aerosolization is possible.[2] |
Always inspect PPE for integrity before use.
Operational Plan: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the chemical's integrity and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[2]
-
Safe Tools: Use non-sparking tools to prevent ignition sources.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[2]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep in a dark place, under an inert atmosphere, at room temperature.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage container is clearly labeled with the chemical name and all associated hazards.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Collection: Collect all chemical waste in a designated, labeled, and sealed container.
-
Compatibility: Ensure the waste container is compatible with the chemical.
-
Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash receptacles.[2]
First Aid Measures
In the event of exposure, follow these first aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
